ANO1-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2098490-06-1 |
|---|---|
分子式 |
C19H19BrF2N2O2S |
分子量 |
457.3 g/mol |
IUPAC名 |
2-[(2-bromo-2,2-difluoroacetyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19BrF2N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
VLFFBQAZZDJCHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)Br |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of TMEM16A Inhibitors: A Representative Compound Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that has emerged as a significant therapeutic target for a range of pathologies, including cancer, hypertension, asthma, and secretory diarrheas.[1] Its overexpression and role in modulating key signaling pathways have spurred the development of targeted inhibitors. This technical guide provides an in-depth overview of the mechanism of action of a representative TMEM16A inhibitor, based on publicly available data for potent and selective small molecules. Due to the limited public information on a specific compound designated "ANO1-IN-4," this document synthesizes findings from well-characterized inhibitors to provide a comprehensive understanding of their effects on TMEM16A and associated cellular processes.
Introduction to TMEM16A (ANO1)
TMEM16A is a crucial protein involved in various physiological functions, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[2][3] As a calcium-activated chloride channel (CaCC), its function is intrinsically linked to intracellular calcium signaling.[4] Dysregulation of TMEM16A activity is implicated in numerous diseases. Notably, its overexpression is a hallmark of several cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and gastrointestinal stromal tumors, where it promotes cell proliferation, migration, and tumor growth.[5][6]
Mechanism of Action of TMEM16A Inhibitors
TMEM16A inhibitors are a class of pharmacological agents designed to block the channel's activity, thereby preventing the passage of chloride ions. This inhibition can be achieved through various mechanisms, including direct pore blockage or allosteric modulation that prevents channel opening.[1] By inhibiting TMEM16A, these compounds can effectively modulate downstream cellular processes that are dependent on chloride ion flux and the associated changes in membrane potential.
Direct Channel Inhibition
Potent and selective TMEM16A inhibitors, such as T16Ainh-A01 and various aminophenylthiazole derivatives, have been shown to directly block the TMEM16A chloride current.[7] This direct inhibition prevents the depolarization of the cell membrane that would typically occur upon TMEM16A activation.
Impact on Cellular Signaling Pathways
The therapeutic effects of TMEM16A inhibitors, particularly in oncology, are largely attributed to their ability to modulate critical signaling pathways.[5][6] Inhibition of TMEM16A has been shown to attenuate the activity of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[3][8][9]
Knockdown or pharmacological inhibition of TMEM16A leads to a reduction in EGFR phosphorylation and subsequently suppresses the activation of downstream effectors like AKT and ERK.[8][10] This disruption of pro-survival signaling cascades can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[5][8]
Quantitative Data for Representative TMEM16A Inhibitors
The potency of TMEM16A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several well-characterized TMEM16A inhibitors from the scientific literature.
| Compound | IC50 Value | Cell Line / Assay System | Reference |
| T16Ainh-A01 | ~1 µM | FRT cells expressing human TMEM16A | [7] |
| CaCCinh-A01 | ~10 µM | HT-29 cells (endogenous TMEM16A) | [11] |
| Ani9 | 22 nM | HEK293 cells expressing human ANO1 | [12] |
| Magnolol | 28.71 µM | HEK293T cells (whole-cell patch clamp) | [13] |
| Niclosamide | Varies | Indirectly via Ca2+ signaling | [14] |
| MONNA | Varies | Indirectly via Ca2+ signaling | [14] |
Experimental Protocols
The characterization of TMEM16A inhibitors relies on a combination of electrophysiological and cell-based functional assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through the TMEM16A channel in response to a specific inhibitor.
Objective: To measure the dose-dependent inhibition of TMEM16A-mediated chloride currents by a test compound.
Cell Preparation:
-
HEK293T cells are transfected with a plasmid encoding human TMEM16A.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.[15]
Solutions:
-
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.[15][16]
-
Pipette Solution (Intracellular): 140 mM NMDG-Cl, 5 mM BAPTA, 10 mM HEPES, with a calculated free Ca²⁺ concentration of ~100 nM to induce basal TMEM16A currents, pH 7.4.[15][16]
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the membrane potential at a set value (e.g., 0 mV) and apply voltage steps to elicit TMEM16A currents.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the bath with increasing concentrations of the test compound.
-
Record the steady-state current at each concentration to determine the extent of inhibition.
-
Wash out the compound to assess the reversibility of inhibition.[17]
YFP-Based Fluorescence Assay for High-Throughput Screening
This cell-based assay provides a higher throughput method to screen for TMEM16A inhibitors by measuring iodide influx.
Objective: To identify and characterize inhibitors of TMEM16A by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
Cell Line:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[2]
Assay Protocol:
-
Plate the FRT-TMEM16A-YFP cells in a 96-well plate and culture to confluency.
-
Wash the cells with a physiological buffer (e.g., PBS).
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-20 minutes).[18]
-
Activate TMEM16A by adding an agonist that increases intracellular calcium, such as ATP (100 µM), in an iodide-containing solution.[2][18]
-
Measure the rate of YFP fluorescence quenching using a plate reader. The rate of quenching is proportional to the iodide influx through TMEM16A.
-
Inhibitors will reduce the rate of fluorescence quenching.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of TMEM16A Inhibition
Caption: Inhibition of TMEM16A disrupts pro-survival signaling pathways.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the identification and characterization of TMEM16A inhibitors.
Conclusion
TMEM16A remains a compelling target for therapeutic intervention in a variety of diseases. The development of potent and selective inhibitors offers a promising avenue for treatment, particularly in cancers where TMEM16A is overexpressed. The mechanism of action for these inhibitors primarily involves the direct blockade of the chloride channel, leading to the downstream attenuation of critical pro-survival signaling pathways like EGFR and MAPK/ERK. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel TMEM16A inhibitors. Further research into the precise binding sites and mechanisms of different inhibitor classes will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanistic Role of the Calcium-Activated Chloride Channel ANO1 in Tumor Growth and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin [frontiersin.org]
- 16. The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
ANO1-IN-4: A Reversible Inhibitor of the Calcium-Activated Chloride Channel ANO1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in the pathophysiology of various diseases, most notably cancer, where its overexpression is correlated with tumor growth, metastasis, and poor prognosis.[2] Consequently, ANO1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of ANO1-IN-4, a potent and reversible inhibitor of ANO1, intended for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action of ANO1, the role of its inhibition in disease, and presents key quantitative data for this compound alongside other notable reversible inhibitors. Furthermore, it outlines detailed experimental protocols for the evaluation of ANO1 inhibitors and visualizes critical signaling pathways and experimental workflows.
Introduction to ANO1
ANO1 is a multi-functional protein that, upon activation by intracellular calcium, facilitates the transmembrane transport of chloride ions.[3] This ion movement is critical for maintaining cellular homeostasis and is integral to various signaling cascades. In numerous cancers, including those of the head and neck, breast, and lung, ANO1 is overexpressed and contributes to oncogenesis by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[1][2] Inhibition of ANO1 has been shown to suppress cell proliferation, migration, and invasion, and to induce apoptosis in cancer cells, highlighting its therapeutic potential.[2][4]
This compound: A Potent and Reversible Inhibitor
This compound is a small molecule inhibitor of ANO1 characterized by its high potency and reversible mechanism of action.[5] Its ability to reversibly bind to and inhibit the channel allows for a modulatable therapeutic approach and provides a valuable tool for studying the dynamic roles of ANO1 in cellular processes.
Quantitative Data for ANO1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized reversible ANO1 inhibitors.
| Inhibitor | IC50 (µM) | Cell Line/Assay System | Reference |
| This compound | 0.030 | Not specified | [5] |
| Ani9 | 0.077 | FRT-ANO1 cells (apical membrane current) | [6] |
| Idebenone | Not specified | FRT-ANO1 cells | [7] |
| Cis-resveratrol | 10.6 | FRT-ANO1 cells (YFP quenching) | [8] |
| Trans-resveratrol | 102 | FRT-ANO1 cells (YFP quenching) | [8] |
| Luteolin | Not specified | FRT-ANO1 cells | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the cellular context of ANO1 and the methodologies for inhibitor characterization, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Guide to the Pharmacology of Anoctamin 1 (ANO1)
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) that plays a pivotal role in a wide array of physiological processes.[1][2] It is widely expressed in various tissues, including epithelial cells, smooth muscle cells, and neurons.[1] Its fundamental functions include regulating epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][3] Due to its significant involvement in cellular signaling, dysregulation of ANO1 has been implicated in numerous pathologies, such as asthma, hypertension, gastrointestinal disorders, and the progression of several cancers.[1][2][3] This makes ANO1 a compelling therapeutic target for drug discovery and development.[3][4]
While information on a specific compound designated "ANO1-IN-4" is not available in the public domain based on current search results, this guide provides a comprehensive overview of the pharmacology of ANO1, its mechanism of action, associated signaling pathways, and general methodologies for identifying and characterizing its inhibitors.
Core Pharmacology of ANO1
ANO1 functions as a channel for chloride ions, and its activity is gated by intracellular calcium levels.[2] An increase in cytosolic Ca2+ concentration, often triggered by G-protein coupled receptor (GPCR) activation or other stimuli, leads to the opening of the ANO1 channel.[1][5] This allows the efflux of chloride ions, which can lead to membrane depolarization and subsequent physiological effects like smooth muscle contraction or fluid secretion.[1][6]
Table 1: Role and Pathophysiological Relevance of ANO1
| Physiological Process | Role of ANO1 | Associated Pathologies |
| Epithelial Secretion | Mediates Cl- and fluid secretion in airway, gastrointestinal tract, and salivary glands.[1][6][7] | Asthma (mucus hypersecretion), Diarrhea, Cystic Fibrosis (as a potential compensatory channel).[1][2][6][8] |
| Smooth Muscle Contraction | Contributes to depolarization and contraction of vascular and airway smooth muscle.[1][9][10] | Hypertension, Asthma.[1][6] |
| Neuronal Excitation | Modulates neuronal depolarization and contributes to nociception (pain signaling).[1][5] | Neuropathic Pain.[1][6] |
| Cell Proliferation & Migration | Promotes cell growth, invasion, and metastasis in various cancers.[1][11][12] | Head and Neck, Breast, Lung, Pancreatic, and Gastrointestinal Cancers.[1][4][11] |
ANO1 Signaling Pathways
ANO1 is a critical node in multiple signaling networks that are fundamental to cell proliferation, survival, and migration. Its activity is intricately linked with major oncogenic pathways.
-
EGFR Pathway: ANO1 can directly or indirectly interact with the Epidermal Growth Factor Receptor (EGFR), promoting its phosphorylation and subsequent activation.[1][3] This interaction can enhance the stability of the ANO1 protein and trigger downstream signaling cascades.[11][12]
-
MAPK/ERK Pathway: Activation of ANO1 is strongly associated with the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][11] This pathway is a key regulator of cell proliferation and survival, and its activation by ANO1 has been observed in head and neck squamous cell carcinoma (HNSCC) and other cancers.[1][4]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another crucial regulator of cell growth and survival, can be activated by ANO1.[1][11] This has been noted in hepatocellular carcinoma and ovarian cancer.[11]
Below is a diagram illustrating the central role of ANO1 in these key signaling pathways.
Caption: ANO1's role in major cell signaling pathways.
Experimental Protocols: Screening for ANO1 Inhibitors
Identifying novel inhibitors is a key step in leveraging ANO1 as a therapeutic target. A common and effective method is a cell-based, high-throughput screening (HTS) assay using a halide-sensitive fluorescent protein.[3][4]
Principle of the YFP-Based Assay
This assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT) that is engineered to stably co-express human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.[3]
-
Activation: Intracellular calcium levels are increased using an agonist like ATP, which acts on endogenous purinergic receptors to activate ANO1 channels.[3]
-
Quenching: The activation of ANO1 opens the channel, allowing an influx of iodide ions (I-) into the cell.[3] This iodide influx quenches the fluorescence of the YFP.[3]
-
Inhibition: In the presence of an effective ANO1 inhibitor, the channel is blocked, preventing iodide influx.[3] Consequently, the YFP fluorescence is not quenched.[3] The degree of fluorescence quenching is therefore inversely proportional to the activity of the inhibitor.
Workflow Diagram
Caption: High-throughput screening workflow for ANO1 inhibitors.
Detailed Methodological Steps
-
Cell Culture: FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L are cultured in standard conditions and seeded into 96- or 384-well microplates.
-
Compound Addition: Test compounds (like a hypothetical this compound) and controls (e.g., a known inhibitor like CaCCinh-A01) are added to the wells and incubated.
-
Fluorescence Reading: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
Stimulation and Quenching: A solution containing an agonist (e.g., ATP) and iodide is rapidly injected into the wells.
-
Data Acquisition: Fluorescence is measured kinetically for a set period (e.g., 30-60 seconds) to capture the rate of quenching.
-
Analysis: The rate of I- influx (and thus ANO1 activity) is determined from the initial slope of the fluorescence decay. The percentage of inhibition for each compound is calculated relative to positive and negative controls.
Conclusion
Anoctamin 1 is a well-validated therapeutic target with deep involvement in cancer, inflammatory diseases, and other conditions. Its role as a calcium-activated chloride channel that modulates critical signaling pathways like the EGFR, MAPK/ERK, and PI3K/Akt networks underscores its importance in drug development. While the specific pharmacology of a molecule named "this compound" is not publicly documented, the established methodologies for screening and characterizing ANO1 inhibitors provide a clear path forward for any novel compound targeting this channel. Future research will undoubtedly continue to uncover the therapeutic potential of modulating ANO1 activity.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anoctamin 1/TMEM16A controls intestinal Cl− secretion induced by carbachol and cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 12. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Reversible Inhibition of ANO1 by ANO1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ANO1-IN-4, a potent and reversible inhibitor of the calcium-activated chloride channel (CaCC) Anoctamin 1 (ANO1), also known as TMEM16A. ANO1 is a critical protein involved in numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal signaling. Its dysregulation has been implicated in a variety of pathological conditions such as hypertension, asthma, pain, and cancer. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines key experimental protocols for its characterization, and explores its impact on relevant signaling pathways.
Introduction to ANO1 and its Inhibition
Anoctamin 1 (ANO1) is a key player in cellular physiology, functioning as a channel for chloride ions that is activated by intracellular calcium.[1][2] This channel is integral to processes such as fluid secretion in epithelial tissues and the contraction of smooth muscles.[2] Due to its significant roles, the inhibition of ANO1 has emerged as a promising therapeutic strategy for a range of diseases.[2][3] In the context of cancer, particularly in malignancies with amplification of the 11q13 chromosomal region where the ANO1 gene resides, this channel has been shown to be a crucial factor for tumor growth and survival.[4][5][6] Inhibition of ANO1 can disrupt signaling pathways vital for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] A variety of small molecule inhibitors targeting ANO1 have been developed and characterized, including CaCCinh-A01, T16Ainh-A01, and Ani9.[3][7]
This compound: A Potent Inhibitor of ANO1
This compound, also identified as compound 10bm, is a highly potent and reversible inhibitor of the ANO1 channel.[1][8] Its discovery marks a significant advancement in the development of selective modulators for studying ANO1 function and for potential therapeutic applications.
Quantitative Data
The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the ANO1 channel. This data is essential for comparing its efficacy with other known inhibitors and for designing experimental studies.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | ANO1 (TMEM16A) | Not Specified | 0.030 | [1][8] |
| T16Ainh-A01 | ANO1 (TMEM16A) | Not Specified | ~1 | [3] |
| Ani9 | ANO1 (TMEM16A) | Not Specified | 0.077 | [7] |
Table 1: Comparative inhibitory potencies of selected ANO1 inhibitors.
Core Experimental Protocols
The characterization of this compound's effect on ANO1 channels relies on established biophysical and cell-based assays. The following are detailed methodologies for key experiments.
Electrophysiological Analysis of ANO1 Inhibition
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity and the effect of inhibitors.
Objective: To measure the direct inhibitory effect of this compound on ANO1 channel currents.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding human ANO1.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed on transfected cells. The extracellular bath solution typically contains (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 D-glucose, and 10 HEPES, with the pH adjusted to 7.4. The intracellular pipette solution contains (in mM): 140 NMDG-Cl, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.4. The free calcium concentration is calculated and adjusted to a level that activates ANO1.
-
Data Acquisition: Cells are held at a holding potential of -60 mV. Ramp pulses from -100 mV to +100 mV are applied to elicit ANO1 currents.
-
Inhibitor Application: A baseline recording of ANO1 current is established. This compound is then perfused into the bath at various concentrations. The effect of the compound on the current amplitude is recorded.
-
Data Analysis: The percentage of current inhibition at each concentration of this compound is calculated. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
YFP-Based Fluorescence Assay for High-Throughput Screening
A halide-sensitive Yellow Fluorescent Protein (YFP) assay provides a robust method for high-throughput screening of ANO1 inhibitors.
Objective: To indirectly measure the inhibition of ANO1 channel activity by this compound through changes in fluorescence.
Methodology:
-
Cell Line: A stable cell line, such as Fischer Rat Thyroid (FRT) cells, co-expressing human ANO1 and a halide-sensitive YFP mutant is used.
-
Assay Principle: Activation of ANO1 allows the influx of iodide (I-) into the cells, which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this influx and thus prevent fluorescence quenching.
-
Assay Protocol:
-
Cells are plated in a 96-well plate.
-
The cells are washed with a chloride-free buffer.
-
This compound at various concentrations is added to the wells and incubated.
-
An agonist (e.g., ATP) is added to increase intracellular calcium and activate ANO1.
-
An iodide-containing solution is added to initiate the quenching process.
-
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence decay is calculated for each concentration of this compound. The IC50 value is determined from the concentration-response curve.
Signaling Pathways Modulated by ANO1 Inhibition
Inhibition of ANO1 by compounds like this compound is expected to impact downstream signaling pathways that are crucial for cellular processes, particularly in cancer cells.
ANO1 and the EGFR Signaling Axis
ANO1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Overexpression of ANO1 can lead to increased EGFR phosphorylation and activation of its downstream effectors, including the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[2] Inhibition of ANO1 would be expected to attenuate this signaling cascade.
Caption: ANO1-EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Pathway Analysis
To investigate the effect of this compound on these signaling pathways, a series of biochemical experiments can be performed.
Caption: Workflow for analyzing the impact of this compound on signaling pathways.
Conclusion
This compound is a potent and reversible inhibitor of the ANO1 calcium-activated chloride channel. Its high potency makes it a valuable tool for dissecting the physiological and pathological roles of ANO1. Furthermore, its ability to modulate key oncogenic signaling pathways highlights its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancers with ANO1 amplification. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism and applications of this promising inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of ANO1 expression in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
The Role of ANO1 Inhibitors in Elucidating ANO1 Signaling Pathways: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Anoctamin-1 (ANO1) inhibitors to dissect its complex signaling networks.
Introduction: Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation is implicated in numerous pathologies, ranging from asthma and hypertension to the progression of various cancers.[1] In the context of oncology, ANO1 is frequently overexpressed and contributes to tumor growth, metastasis, and poor prognosis by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.[1][3][4][5]
Small molecule inhibitors of ANO1 are indispensable tools for dissecting the intricate signaling cascades regulated by this ion channel. While the specific compound "ANO1-IN-4" was not identified in the available literature, this guide will utilize the well-characterized inhibitor CaCCinh-A01 as a representative tool to illustrate the methodologies and data analysis involved in studying ANO1 signaling. CaCCinh-A01 has been shown to effectively inhibit ANO1 channel activity and has been instrumental in revealing the downstream consequences of ANO1 blockade.[6][7]
This technical guide provides a comprehensive overview of the use of ANO1 inhibitors in research, with a focus on quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of ANO1 Inhibition
The efficacy of an ANO1 inhibitor is typically quantified through various in vitro assays. The following tables summarize the inhibitory effects of CaCCinh-A01 on cell viability and its correlation with ANO1 amplification status in different cancer cell lines.
Table 1: IC50 Values for Inhibition of Cell Viability by CaCCinh-A01 [6][7]
| Cell Line | Cancer Type | ANO1 Amplification Status | IC50 of CaCCinh-A01 (µM) |
| Te11 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Amplified | ~5 |
| FaDu | Esophageal Squamous Cell Carcinoma (ESCC) | Amplified | ~7.5 |
| ZR75-1 | Breast Cancer | Amplified | ~10 |
| HCC1954 | Breast Cancer | Amplified | ~12.5 |
| KYSE150 | Esophageal Squamous Cell Carcinoma (ESCC) | Not Amplified | >20 |
| Te1 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not Amplified | >20 |
Table 2: Dose-Dependent Inhibition of Cell Viability by CaCCinh-A01 (72h treatment) [3]
| Cell Line | Cancer Type | CaCCinh-A01 Concentration (µM) | % Inhibition of Cell Viability (Normalized to DMSO control) |
| PC-3 | Prostate Cancer | 10 | ~20% |
| 20 | ~45% | ||
| 30 | ~60% | ||
| HCT116 | Colon Cancer | 10 | ~15% |
| 20 | ~35% | ||
| 30 | ~55% | ||
| HT-29 | Colon Cancer | 10 | ~10% |
| 20 | ~30% | ||
| 30 | ~50% |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of ANO1 signaling pathways using inhibitors like CaCCinh-A01.
Protocol 1: Cell-Based Assay for Screening ANO1 Inhibitors (YFP-Based Iodide Influx Assay)
This high-throughput screening assay is designed to identify and characterize inhibitors of ANO1 by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through the ANO1 channel.[1]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
Iodide-containing buffer (e.g., PBS with 140 mM NaI replacing NaCl).
-
Agonist for ANO1 activation (e.g., ATP to stimulate endogenous purinergic receptors).
-
ANO1 inhibitor (e.g., CaCCinh-A01).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the FRT-ANO1-YFP cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Incubation: Wash the cells with PBS and then incubate with varying concentrations of the ANO1 inhibitor (e.g., CaCCinh-A01) or vehicle (DMSO) in PBS for 20-30 minutes at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).
-
ANO1 Activation and Iodide Influx: Add the iodide-containing buffer along with the ANO1 agonist (e.g., 100 µM ATP).
-
Fluorescence Quenching Measurement: Immediately begin kinetic readings of YFP fluorescence every 1-2 seconds for 1-2 minutes. The influx of iodide will quench the YFP fluorescence in cells where ANO1 is active.
-
Data Analysis: Calculate the rate of fluorescence quenching for each well. The percentage of inhibition is determined by comparing the quenching rate in the presence of the inhibitor to the control (vehicle-treated) wells.
Workflow for YFP-based screening of ANO1 inhibitors.
Protocol 2: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Modulation
This protocol details the use of Western blotting to examine the effect of ANO1 inhibition on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.[8][9][10]
Materials:
-
Cancer cell line with high ANO1 expression (e.g., HCC1954, ZR75-1).
-
Cell culture reagents.
-
ANO1 inhibitor (e.g., CaCCinh-A01).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-ANO1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the desired concentrations of CaCCinh-A01 or vehicle for the specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane and apply ECL substrate.
-
Signal Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., GAPDH).
Workflow for Western blot analysis of signaling pathways.
Protocol 3: Cell Proliferation Assay (MTS/BrdU Assay)
This protocol measures the effect of ANO1 inhibition on cell proliferation.[3][11]
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
ANO1 inhibitor (e.g., CaCCinh-A01).
-
MTS reagent or BrdU labeling and detection kit.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After 24 hours, treat the cells with various concentrations of CaCCinh-A01 or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Assay:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
BrdU Assay: Add BrdU to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA. Fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance.
-
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of proliferation inhibition.
Signaling Pathways and Visualization
ANO1 inhibitors are crucial for mapping the signaling cascades downstream of ANO1. The following diagrams illustrate the key pathways affected by ANO1 and how inhibitors can be used to probe these networks.
ANO1-Mediated Activation of EGFR and Downstream Pathways
ANO1 has been shown to form a complex with EGFR, promoting its phosphorylation and subsequent activation of the MAPK/ERK and PI3K/Akt pathways.[4][7][12][13] Inhibition of ANO1 with CaCCinh-A01 leads to a reduction in EGFR phosphorylation and a dampening of these downstream pro-survival and proliferative signals.[7][13]
ANO1 promotes EGFR signaling, which is blocked by CaCCinh-A01.
ANO1 and Calcium-Dependent Signaling
As a calcium-activated chloride channel, ANO1 is intricately linked to intracellular calcium signaling.[14][15] G-protein coupled receptor (GPCR) activation can lead to IP3-mediated calcium release from the endoplasmic reticulum, which in turn activates ANO1.[16] Furthermore, ANO1 can influence the activation of other calcium-dependent enzymes like Calmodulin-dependent protein kinase II (CAMKII), which can also feed into the MAPK/ERK and Akt pathways.[7][13]
ANO1's role in calcium-dependent signaling pathways.
Conclusion
The study of ANO1 signaling pathways is critical for understanding its role in both normal physiology and disease. The use of specific and potent inhibitors, exemplified here by CaCCinh-A01, is a cornerstone of this research. By employing the quantitative assays and detailed experimental protocols outlined in this guide, researchers can effectively probe the intricate signaling networks governed by ANO1. The visualization of these pathways and workflows provides a clear framework for experimental design and data interpretation. As our understanding of ANO1's multifaceted roles continues to grow, the development and application of novel inhibitors will remain a key driver of discovery in both basic science and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-specific regulation of proliferation by Ano1/TMEM16A in breast cancer with different ER, PR, and HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ANO1-IN-4 in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal (GI) motility is a complex, tightly regulated process essential for digestion and nutrient absorption. This process is orchestrated by a symphony of neural and muscular activities, with the interstitial cells of Cajal (ICC) acting as the primary pacemakers.[1][2] These specialized cells generate slow electrical waves that govern the rhythmic contractions of the GI smooth muscle.[1][2] Central to the generation of these slow waves is the Anoctamin 1 (ANO1 or TMEM16A) channel, a calcium-activated chloride channel (CaCC) abundantly expressed in ICCs.[3][2][4] Dysregulation of ANO1 function has been implicated in various GI motility disorders, making it a compelling target for therapeutic intervention.[5] This technical guide focuses on ANO1-IN-4, a potent and reversible inhibitor of ANO1, and its application in the investigation of gastrointestinal motility.
Mechanism of Action of ANO1 in Gastrointestinal Motility
ANO1 channels are crucial for the excitability of ICCs.[6] The influx of calcium ions (Ca2+) into ICCs activates ANO1, leading to an outflow of chloride ions (Cl-). This efflux of negatively charged ions causes depolarization of the cell membrane, a key event in the generation of electrical slow waves.[7] These slow waves propagate through the network of ICCs and are transmitted to adjacent smooth muscle cells, triggering their contraction in a coordinated manner.[3][1] Consequently, the rhythmic activity of ANO1 channels dictates the pace and coordination of peristalsis and segmentation contractions in the stomach and intestines.[2][5] Inhibition of ANO1 disrupts this entire process, leading to a reduction or cessation of slow wave activity, uncoordinated Ca2+ transients within ICCs, and ultimately, a decrease in smooth muscle contractility.[3]
This compound: A Potent Inhibitor of ANO1
This compound, also identified as compound 10bm, is a reversible inhibitor of the ANO1 channel.[8][9] Its primary mechanism of action is the blockade of the ANO1 channel, thereby preventing the efflux of chloride ions and the subsequent depolarization of ICCs. This targeted inhibition makes this compound a valuable tool for dissecting the specific role of ANO1 in GI physiology and pathophysiology.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is required to fully characterize its dose-dependent effects on various parameters of gastrointestinal motility.
| Compound | Target | IC50 | Effect on Gastrointestinal Motility | Reference |
| This compound | ANO1 (TMEM16A) | 0.030 µM | Inhibits spontaneous contraction in mouse isolated ileum. | [8] |
| Dose-Response on Contraction Frequency | ANO1 | Data not available | - | - |
| Dose-Response on Contraction Amplitude | ANO1 | Data not available | - | - |
| Effect on Slow Wave Frequency | ANO1 | Data not available | - | - |
| Effect on Slow Wave Amplitude | ANO1 | Data not available | - | - |
Experimental Protocols for Investigating this compound
To assess the impact of this compound on gastrointestinal motility, a combination of in vitro and in vivo experimental models can be employed.
In Vitro Organ Bath Assay for Intestinal Contractility
This assay directly measures the effect of this compound on the contractility of isolated intestinal segments.
Materials:
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Isolated segments of mouse or rat ileum or colon
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Euthanize the animal according to approved ethical protocols and dissect a 2-3 cm segment of the desired intestinal region.
-
Gently flush the lumen with Krebs solution to remove contents.
-
Mount the intestinal segment vertically in an organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs solution, until spontaneous contractions stabilize.
-
Record baseline spontaneous contractile activity for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the contractile activity for 10-15 minutes at each concentration.
-
Analyze the data to determine the effects of this compound on the frequency and amplitude of contractions.
Spatiotemporal Mapping of Intestinal Contractions
This technique provides a detailed visualization and quantitative analysis of intestinal motor patterns.
Materials:
-
Isolated intestinal segment
-
Organ bath with cannulas for luminal perfusion
-
High-resolution video camera
-
Image analysis software capable of generating spatiotemporal maps
Protocol:
-
Prepare and mount the intestinal segment in a horizontal organ bath as described for the organ bath assay.
-
Cannulate both ends of the segment to allow for luminal perfusion.
-
Record a video of the intestinal segment's spontaneous activity under baseline conditions.
-
Introduce this compound into the bath solution or perfuse it through the lumen.
-
Record videos at different concentrations of this compound.
-
Use specialized software to convert the video recordings into spatiotemporal maps. These maps represent the diameter of the intestine along its length over time.
-
Analyze the maps to quantify changes in the frequency, velocity, and coordination of contractions.
In Vivo Gastrointestinal Transit Assay
This assay measures the effect of this compound on the overall transit time of contents through the GI tract in a living animal.
Materials:
-
Mice or rats
-
This compound formulation for oral or parenteral administration
-
Non-absorbable marker (e.g., carmine red or charcoal meal)
-
Individual housing cages with wire mesh bottoms
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer this compound at the desired dose and route. Control animals should receive the vehicle.
-
After a predetermined time, administer a non-absorbable marker by oral gavage.
-
House the animals individually and monitor for the first appearance of the colored fecal pellet.
-
The time from marker administration to the appearance of the first colored pellet is the whole gut transit time.
-
Alternatively, at a fixed time point after marker administration, euthanize the animals and measure the distance traveled by the marker in the small intestine.
Visualizing the Role of ANO1 and the Action of this compound
Signaling Pathway of ANO1 in Interstitial Cells of Cajal
Caption: ANO1 activation by intracellular calcium in ICCs leads to chloride efflux, membrane depolarization (slow wave), and subsequent smooth muscle contraction.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for characterizing the effects of this compound on gastrointestinal motility, encompassing both in vitro and in vivo assays.
Mechanism of Inhibition by this compound
Caption: this compound binds to the ANO1 channel, blocking chloride efflux and thereby inhibiting the generation of slow waves in interstitial cells of Cajal.
Conclusion
This compound is a potent and valuable pharmacological tool for the investigation of gastrointestinal motility. Its specific inhibition of the ANO1 channel allows for the detailed study of the role of this channel in both normal physiological processes and in pathological conditions. The experimental protocols outlined in this guide provide a framework for researchers to characterize the effects of this compound and other potential modulators of ANO1 activity. Further studies to delineate the full dose-response profile of this compound and its effects on specific motility patterns will be crucial in advancing our understanding of ANO1's role in the gut and its potential as a therapeutic target for motility disorders.
References
- 1. Regulation of Gastrointestinal Smooth Muscle Function by Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of anoctamin 1/TMEM16A by interstitial cells of Cajal is fundamental for slow wave activity in gastrointestinal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Differential sensitivity of gastric and small intestinal muscles to inducible knockdown of anoctamin 1 and the effects on gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 7. Anoctamins and gastrointestinal smooth muscle excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of ANO1-IN-4: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Potent Anoctamin-1 Inhibitor for Therapeutic Development
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant therapeutic target in a range of pathologies, most notably cancer.[1][2] Overexpressed in numerous malignancies, including head and neck, breast, and lung cancers, ANO1 is intricately involved in tumor proliferation, migration, and invasion.[1][2] Its multifaceted role is attributed to its modulation of key oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][3] This central role in tumorigenesis has spurred the development of targeted inhibitors. This guide focuses on ANO1-IN-4, a potent and reversible inhibitor of ANO1, and explores its therapeutic potential.
This compound, also identified as Compound 10bm, has demonstrated significant inhibitory activity against ANO1.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified, providing a crucial benchmark for its therapeutic potential. The available data, along with that of other known ANO1 inhibitors for comparative purposes, is summarized below.
| Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |
| This compound (Compound 10bm) | 0.030 | Not specified | [1][4] |
| T16Ainh-A01 | ~1 | FRT cells expressing human ANO1 | [5] |
| CaCCinh-A01 | < 10 | Human bronchial and intestinal cells | [5] |
| Ani9 | 0.077 | Not specified | [6] |
| Diethylstilbestrol (DES) | 6.58 | FRT-ANO1-YFP cells | [7] |
| T16A(inh)-C01 | 8.4 | Not specified | [8] |
Mechanism of Action and Signaling Pathways
This compound functions as a direct inhibitor of the ANO1 chloride channel.[1][4] By blocking the channel's activity, it disrupts the downstream signaling cascades that are aberrantly activated in cancer cells. The primary signaling pathways influenced by ANO1 activity are depicted below. Inhibition of ANO1 by this compound is expected to attenuate these pro-tumorigenic pathways.
ANO1-Mediated Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Characteristics of ANO1 Inhibitors
This technical guide provides a comprehensive overview of the core characteristics of Anoctamin-1 (ANO1) inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "ANO1-IN-4" is not publicly available, this document outlines the expected characteristics, mechanism of action, and experimental evaluation of a representative ANO1 inhibitor based on current scientific literature.
Introduction to ANO1 (TMEM16A)
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) involved in a multitude of physiological processes.[1][2][3] These include epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 function has been implicated in various pathologies, including asthma, hypertension, and the progression of several cancers such as those of the head and neck, breast, and lung.[1][3] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3] This makes ANO1 a promising therapeutic target for a range of diseases.[1]
Core Characteristics of a Representative ANO1 Inhibitor
This section details the expected physicochemical and biological properties of a potent and selective ANO1 inhibitor, which for the purpose of this guide, we will refer to as a hypothetical "this compound".
Physicochemical Properties
The physicochemical properties of an ANO1 inhibitor are critical for its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes hypothetical but representative values for such a compound.
| Property | Value | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| LogP | 1 - 3 | Optimal range for cell membrane permeability. |
| Aqueous Solubility | > 50 µM | Sufficient solubility for in vitro assays and potential for formulation. |
| Chemical Stability | Stable at room temperature for > 24h | Indicates a compound that can be handled and stored under standard laboratory conditions. |
| pKa | 6 - 8 | Influences the ionization state at physiological pH, affecting solubility and cell permeability. |
Biological Activity
The biological activity of an ANO1 inhibitor is defined by its potency, selectivity, and mechanism of action.
| Parameter | Value | Description |
| IC50 for ANO1 Inhibition | < 10 µM | Concentration required to inhibit 50% of ANO1 channel activity. A lower value indicates higher potency. |
| Selectivity vs. other Channels | > 10-fold | The inhibitor should be significantly more potent against ANO1 compared to other ion channels to minimize off-target effects. |
| Mechanism of Action | Channel Blocker | The compound is expected to directly block the ANO1 channel, preventing the influx of chloride ions.[4] |
| In Vitro Efficacy | ||
| Inhibition of Cell Proliferation | Effective | Shown to inhibit the proliferation of cancer cell lines that overexpress ANO1.[5] |
| Induction of Apoptosis | Effective | Capable of inducing programmed cell death in ANO1-dependent cancer cells. |
| Inhibition of Cell Migration | Effective | Reduces the migratory capacity of cancer cells, a key factor in metastasis.[5] |
Mechanism of Action and Signaling Pathways
ANO1 inhibitors exert their effects by blocking the chloride channel activity of the ANO1 protein. This blockage prevents the efflux of chloride ions, which in turn modulates intracellular signaling pathways that are critical for cell proliferation and migration.[1][4]
ANO1 is known to interact, either directly or indirectly, with several key signaling molecules, most notably the Epidermal Growth Factor Receptor (EGFR). By inhibiting ANO1, the phosphorylation and subsequent activation of EGFR and its downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, are suppressed.[1][3][6]
Experimental Protocols
The identification and characterization of ANO1 inhibitors are typically performed using a robust, cell-based, high-throughput screening (HTS) assay. The most common method is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[1]
YFP-Based Iodide Influx Assay
Principle of the Assay:
This assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, that is stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[1] In this system, ANO1 channels are activated by an increase in intracellular calcium ([Ca2+]), which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors. The activation of ANO1 creates a channel for iodide ions (I-) to enter the cell. The subsequent influx of I- quenches the fluorescence of the YFP. Potent inhibitors of ANO1 will block the channel, prevent I- influx, and thus inhibit the quenching of YFP fluorescence.[1] This change in fluorescence provides a quantitative measure of ANO1 channel activity.[1]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive YFP in appropriate media.
-
Plate the cells into 96-well or 384-well microplates at a suitable density and incubate for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer.
-
Add the compound to the wells containing the cells and incubate for a short period (e.g., 10-20 minutes) at room temperature. Include appropriate controls (vehicle and positive control inhibitor).
-
-
Assay Initiation and Reading:
-
Prepare a solution containing an agonist to stimulate an increase in intracellular calcium (e.g., 100 µM ATP) and an iodide salt (e.g., NaI).
-
Use a fluorescence plate reader equipped with injectors to add the ATP/iodide solution to the wells.
-
Immediately begin monitoring the YFP fluorescence at appropriate excitation and emission wavelengths (e.g., ~500 nm excitation, ~530 nm emission) over a period of time (e.g., 20-30 seconds).
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iodide influx through the ANO1 channels.
-
Calculate the initial rate of quenching for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While specific details for "this compound" remain to be publicly disclosed, the framework presented in this guide provides a thorough understanding of the essential characteristics, mechanism of action, and evaluation methods for a potent and selective ANO1 inhibitor. The development of such compounds holds significant promise for therapeutic intervention in a variety of diseases where ANO1 is a key pathological driver. Further research into specific inhibitors will be crucial for advancing these promising therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of ANO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 has been implicated in numerous diseases, such as asthma, hypertension, and the progression of various cancers including head and neck, breast, and lung cancer.[1] Its involvement in promoting tumor growth and metastasis is associated with its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3] This makes ANO1 a promising therapeutic target for a range of pathologies.[4]
This document provides detailed protocols for robust, cell-based in vitro assays to identify and characterize inhibitors of ANO1. The primary assay described is a high-throughput screening (HTS) method based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[5][6] Additionally, protocols for secondary assays, including cell viability, cell migration, and apoptosis assays, are provided to further characterize the biological effects of potential ANO1 inhibitors.
While the following protocols are broadly applicable for ANO1 inhibitors, it is important to note that "ANO1-IN-4" is not a publicly documented inhibitor. Therefore, the data presented in the tables are illustrative examples based on known ANO1 inhibitors.
Signaling Pathways Involving ANO1
ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1][3] It can directly or indirectly interact with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.
Primary Assay: YFP-Based Halide Influx Assay for ANO1 Inhibition
This high-throughput screening assay is based on the principle that iodide ions quench the fluorescence of a specific mutant of Yellow Fluorescent Protein (YFP).[5][6] Cells stably co-expressing human ANO1 and a halide-sensitive YFP are used. Activation of ANO1 channels leads to an influx of iodide, causing a decrease in YFP fluorescence. Potent ANO1 inhibitors will block this iodide influx, thereby preventing the quenching of YFP fluorescence.[1][5]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
Application Notes and Protocols for ANO1-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ANO1-IN-4, a potent and selective inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel, in various cell-based assays. This document includes an overview of the ANO1 signaling pathway, detailed experimental protocols, and quantitative data for effective assay design and interpretation.
Introduction to ANO1
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) involved in numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 is implicated in various pathologies such as asthma, hypertension, and the progression of several cancers, including those of the head and neck, breast, and lung.[1][2] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK).[1][3] This makes ANO1 a promising therapeutic target.[1][2]
ANO1 Signaling Pathways
ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1] It can interact directly or indirectly with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1][4] In different cancer types, ANO1 has been shown to activate distinct signaling cascades, including the NF-κB pathway in glioma and the p38 and ERK1/2 signaling in hepatoma.[5] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.
ANO1 Signaling Pathways in Cancer.
Quantitative Data Summary
The following tables summarize the inhibitory effects of various ANO1 inhibitors, including the well-characterized CaCCinh-A01 and T16Ainh-A01, on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of ANO1 Inhibitors on Cell Viability
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |
| HNSCC, ESCC, Breast Cancer | Head & Neck, Esophageal, Breast | CaCCinh-A01 | Varies by ANO1 amplification | [6] |
| PC-3 | Prostate Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |
| HCT116 | Colon Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |
| HT-29 | Colon Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |
| CAL-27 | Head and Neck Cancer | Cinobufagin | ~0.026 (on protein level) | [8] |
Table 2: Experimental Concentrations of ANO1 Inhibitors in Cell-Based Assays
| Assay Type | Cell Line | Inhibitor | Concentration (µM) | Duration | Reference |
| Cell Migration | PC-3 | T16Ainh-A01 | 30 | 48h | [9] |
| Cell Migration | PC-3 | Idebenone | 10, 30 | 48h | [9] |
| Cell Viability | PC-3, HCT116, HT-29 | CaCCinh-A01 | Various | 72h | [7] |
| Cell Migration | PC-3 | CaCCinh-A01 | 30 | - | [7] |
| YFP Quenching | FRT-ANO1-YFP | Diethylstilbestrol | 25 | 10 min | [10] |
Experimental Protocols
Protocol 1: High-Throughput Screening for ANO1 Inhibitors using a YFP-Based Assay
This protocol describes a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of ANO1. The assay is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[1][10]
Principle of the Assay
This screening assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[1][9] In this system, ANO1 channels are activated by an increase in intracellular calcium, which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors.[1] The activation of ANO1 creates a channel for iodide ions (I⁻) to enter the cell, which quenches the fluorescence of the YFP.[1] Potent inhibitors of ANO1 will block the channel, prevent I⁻ influx, and thus inhibit the quenching of YFP fluorescence.[1] This change in fluorescence provides a quantitative measure of ANO1 channel activity.
YFP-Based ANO1 Inhibitor Screening Workflow.
Materials:
-
FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L
-
Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound and other test compounds
-
ATP (Adenosine 5'-triphosphate)
-
Sodium Iodide (NaI)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the FRT-ANO1-YFP cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in PBS.
-
Assay Protocol: a. Gently wash the cell monolayer twice with PBS. b. Add the prepared compound dilutions (including a vehicle control, e.g., DMSO) to the wells and pre-incubate for 10-30 minutes at room temperature.[9] c. Place the plate in a fluorescence plate reader set to record YFP fluorescence (Excitation ~485 nm, Emission ~525 nm). d. Establish a baseline fluorescence reading for 2-5 seconds. e. Add a solution containing NaI (final concentration ~140 mM) and ATP (final concentration ~100 µM) to each well to stimulate iodide influx.[9] f. Immediately begin recording the fluorescence quenching over time (e.g., for 10-20 seconds).
-
Data Analysis: a. The rate of fluorescence quenching is proportional to the ANO1 channel activity. b. Calculate the initial slope of the fluorescence decrease for each well. c. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). d. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells that endogenously express ANO1.
Principle of the Assay
Many cancer cell lines overexpress ANO1, and its inhibition can lead to decreased cell proliferation and survival.[7][11] This assay measures the number of viable cells after treatment with an ANO1 inhibitor over a period of time, typically using a colorimetric method such as the CCK8 or MTT assay.
Cell Viability Assay Workflow.
Materials:
-
Cancer cell lines known to express ANO1 (e.g., PC-3, HT-29, CFPAC-1)[7][9]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or MTT)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
Adherence: Allow the cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.[7]
-
Viability Measurement: a. Add the cell viability reagent (e.g., CCK8) to each well according to the manufacturer's instructions. b. Incubate for the recommended time (usually 1-4 hours). c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for investigating the role of the ANO1 channel in cellular physiology and disease. The protocols and data presented here provide a framework for the effective use of this inhibitor in cell-based assays. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 10. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ANO1 Inhibitor Stock Solutions
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in numerous physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[1][2] Its dysregulation is implicated in various diseases, including cancer, asthma, and hypertension.[1][2] As a significant therapeutic target, the use of small molecule inhibitors is essential for studying ANO1 function and for drug development.
Properties of Common ANO1 Inhibitors
For accurate preparation of stock solutions, the molecular weight and solubility of the specific inhibitor are critical. The following table summarizes these properties for several commonly used ANO1 inhibitors. Researchers should always refer to the manufacturer's product data sheet for the most accurate and lot-specific information.
| Inhibitor Name | Abbreviation | Molecular Weight ( g/mol ) | Common Solvents |
| T16Ainh-A01 | A01 | 391.26 | DMSO |
| CaCCinh-A01 | - | 299.34 | DMSO |
| Ani9 | - | 425.48 | DMSO |
Note: Data is compiled from various chemical supplier databases. Always confirm with the certificate of analysis for your specific compound.
Protocol: Preparation of a 10 mM Stock Solution of an ANO1 Inhibitor
This protocol provides a standard procedure for preparing a 10 mM stock solution of a small molecule inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
ANO1 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation:
-
Determine the mass of the inhibitor powder required to make the desired concentration and volume. The formula to use is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for T16Ainh-A01:
-
Desired Concentration: 10 mM
-
Final Volume: 1 mL
-
Molecular Weight: 391.26 g/mol
-
Mass (mg) = 10 mM x 1 mL x 391.26 g/mol = 3.91 mg
-
-
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated amount of the inhibitor powder into the tared tube. Handle the powder in a chemical fume hood if it is hazardous.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication step may aid in dissolving compounds with lower solubility.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer. Protect from light by wrapping tubes in aluminum foil if the compound is light-sensitive.[3]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing inhibitor stock solutions.
Experimental Protocol: Cell-Based YFP Quenching Assay for ANO1 Activity
This assay provides a robust method for high-throughput screening of ANO1 inhibitors. It relies on the principle that iodide influx through active ANO1 channels quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).[1]
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to stably express human ANO1 and a halide-sensitive YFP mutant.[1] Activation of ANO1 by a Ca2+ agonist (e.g., ATP) opens the channel, allowing iodide (I-) from the extracellular buffer to enter the cell and quench the YFP fluorescence. An effective ANO1 inhibitor will block this iodide influx, thereby preventing fluorescence quenching.[1][4]
Materials:
-
FRT cells stably expressing ANO1 and halide-sensitive YFP
-
96-well or 384-well black, clear-bottom plates
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+
-
Stimulation Buffer: PBS with ATP (e.g., 100 µM final concentration) and Sodium Iodide (NaI)
-
ANO1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the FRT-ANO1/YFP cells into the wells of a 96-well plate and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of the ANO1 inhibitor stock solution in Assay Buffer to achieve the desired final concentrations for testing. Include a vehicle control (DMSO) and a positive control (a known ANO1 inhibitor).
-
Pre-incubation:
-
Wash the cell monolayer twice with Assay Buffer.
-
Add the diluted inhibitor compounds (or controls) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to measure YFP fluorescence (Excitation ~500 nm, Emission ~535 nm).
-
Record a baseline fluorescence reading (F_initial) for 5-10 seconds.
-
Using the plate reader's injection system, add the Stimulation Buffer (containing ATP and NaI) to all wells.
-
Immediately begin recording the fluorescence intensity over time (F_t) for 60-120 seconds to measure the quenching rate.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to ANO1 channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the compound concentrations to determine the IC50 value.
-
ANO1 Signaling Pathways in Cancer
ANO1 is overexpressed in several cancers and contributes to tumor progression by modulating key signaling pathways.[2][5] It can directly or indirectly interact with and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-proliferative and survival pathways such as MAPK/ERK and PI3K/Akt.[1][2][6] Increased intracellular Ca2+ activates ANO1, which can further stimulate these pathways.[6]
Caption: Key signaling pathways modulated by ANO1 in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. Preparation of pharmacological agents [protocols.io]
- 4. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Smooth Muscle Contraction Using ANO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in the regulation of smooth muscle contraction across various tissues, including vascular, airway, and gastrointestinal smooth muscle.[1][2] Activation of ANO1 leads to chloride ion efflux, causing membrane depolarization. This change in membrane potential subsequently activates voltage-gated L-type Ca2+ channels, leading to an influx of extracellular calcium and initiating the contractile process.[3][4] Given its crucial role, ANO1 has emerged as a significant therapeutic target for conditions characterized by abnormal smooth muscle contractility, such as hypertension and asthma.[5]
This document provides detailed application notes and a generalized protocol for utilizing ANO1 inhibitors to study smooth muscle contraction. As the initially requested "ANO1-IN-4" is not a recognized compound in the scientific literature, this guide will focus on well-characterized and commonly used ANO1 inhibitors: T16Ainh-A01, Ani9, and CaCCinh-A01.
Data Presentation: Efficacy of ANO1 Inhibitors on Smooth Muscle Contraction
The following table summarizes the quantitative data on the inhibitory effects of various ANO1 antagonists on smooth muscle contraction and ANO1 channel activity. This allows for a comparative analysis of their potency across different tissues and experimental conditions.
| Inhibitor | Tissue/Cell Line | Agonist/Stimulus | IC50 / Effective Concentration | Observed Effect | Reference(s) |
| T16Ainh-A01 | Rat Mesenteric Arteries | Noradrenaline | logIC50: -6.15 ± 0.08 (in normal PSS) | Concentration-dependent relaxation of pre-constricted arteries. | [6] |
| Murine & Human Arteries | Agonist-induced | Not specified | Induces relaxation. | [3] | |
| Pulmonary Artery Smooth Muscle Cells (from PH rats) | Not specified | Not specified | Reverses augmented pulmonary artery contractions. | [3] | |
| FRT-ANO1 cells | ATP | IC50: 1.39 ± 0.59 μM | Inhibition of ANO1 channel activity. | [5] | |
| Ani9 | FRT-ANO1 cells | ATP | IC50: 77 ± 1.1 nM | Potent and selective inhibition of ANO1 channel activity. | [5] |
| Murine Airway Smooth Muscle | M2 Muscarinic Receptor Activation | 1 µM | Reversed M2R-dependent potentiation of cholinergic nerve-evoked contractions. | [4] | |
| PC-3 cells (endogenous ANO1) | ATP | IC50: ~110 nM | Inhibition of endogenous CaCC activity. | [5] | |
| CaCCinh-A01 | Murine Urethral Smooth Muscle | Phenylephrine, Arginine Vasopressin, EFS | Not specified | Failed to affect urethral contractions. | [7] |
| Rat Mesenteric Arteries | Noradrenaline, U46619 | 10 µM | Concentration-dependently relaxed pre-constricted arteries. | [6] | |
| Benzbromarone | Guinea Pig Tracheal Rings | Acetylcholine | 10 µM | Significantly relaxed pre-constricted tracheal rings. | [8] |
Signaling Pathways
ANO1 Signaling Pathway in Smooth Muscle Contraction
The following diagram illustrates the signaling cascade initiated by vasoconstrictor agonists, leading to the activation of ANO1 and subsequent smooth muscle contraction. ANO1 inhibitors block the chloride efflux, thereby attenuating the depolarization and subsequent calcium influx required for contraction.
Caption: ANO1 signaling pathway in smooth muscle contraction.
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay Using an Organ Bath
This protocol provides a detailed methodology for assessing the effect of ANO1 inhibitors on smooth muscle contraction using an isolated organ bath system. This technique allows for the measurement of isometric tension in response to contractile agents and the evaluation of inhibitory compounds.
Materials:
-
Tissue: Freshly isolated smooth muscle tissue (e.g., segments of aorta, mesenteric artery, trachea, or ileum).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, appropriate for the tissue type. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.
-
Contractile Agonist: e.g., Phenylephrine, Acetylcholine, KCl.
-
ANO1 Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.
-
Standard Laboratory Equipment: Dissection microscope, fine forceps, scissors, sutures.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.
-
Under a dissection microscope, clean the tissue of excess connective and adipose tissue.
-
Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 1-2 cm segments for intestine).
-
Suspend the tissue segments in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a basal resting tension (e.g., 1-2 g for aortic rings, adjust as necessary for other tissues).
-
During equilibration, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl. A robust and reproducible contraction indicates a healthy preparation.
-
Wash the tissue thoroughly with PSS to allow it to return to the baseline resting tension.
-
-
Experimental Protocol (Inhibition of Pre-contracted Tissue):
-
Induce a stable, submaximal contraction with a chosen agonist (e.g., phenylephrine for vascular smooth muscle, acetylcholine for airway or gut smooth muscle).
-
Once the contraction has reached a stable plateau, add the ANO1 inhibitor in a cumulative, concentration-dependent manner to the organ bath.
-
Allow sufficient time for the tissue to respond to each concentration before adding the next.
-
Record the relaxation as a percentage of the initial agonist-induced contraction.
-
-
Experimental Protocol (Prevention of Contraction):
-
Pre-incubate the tissue with the ANO1 inhibitor for a defined period (e.g., 20-30 minutes) before inducing contraction.
-
Generate a cumulative concentration-response curve for the contractile agonist in the presence and absence (vehicle control) of the ANO1 inhibitor.
-
Compare the EC50 and maximal response of the agonist in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Record the isometric tension data using the data acquisition system.
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
For inhibitor studies, calculate the percentage of inhibition of the agonist-induced contraction.
-
Determine the IC50 value of the inhibitor from the concentration-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro smooth muscle contraction assay using an organ bath to evaluate the effects of an ANO1 inhibitor.
Caption: Workflow for an in vitro organ bath experiment.
Conclusion
The study of ANO1's role in smooth muscle contraction is a burgeoning field with significant therapeutic implications. The protocols and data presented here provide a framework for researchers to investigate the effects of ANO1 inhibitors on smooth muscle physiology. While "this compound" does not appear to be a designated compound, the use of established inhibitors like T16Ainh-A01 and Ani9, coupled with the detailed experimental procedures, will enable robust and reproducible research in this area. Careful consideration of the specific smooth muscle tissue and appropriate controls are paramount for obtaining meaningful results.
References
- 1. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMEM16A in gastrointestinal and vascular smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of voltage-gated Ca2+ channels and Ano1 Ca2+-activated Cl- channels in M2 muscarinic receptor-dependent contractions of murine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANO1 channels are expressed in mouse urethral smooth muscle but do not contribute to agonist or neurally evoked contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonism of the TMEM16A calcium-activated chloride channel modulates airway smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANO1-IN-4 in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) involved in a multitude of physiological processes.[1][2][3] These include epithelial fluid secretion, smooth muscle contraction, neuronal excitability, and sensory transduction.[4][5] Given its significant roles, abnormal ANO1 expression or function is implicated in various pathologies such as asthma, neuropathic pain, hypertension, and cancer, making it an attractive therapeutic target.[3][4]
ANO1-IN-4 is a representative small molecule inhibitor designed to selectively block the ANO1 channel. By preventing the flux of chloride ions, it serves as a powerful tool to investigate the physiological and pathophysiological roles of ANO1. This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology experiments to characterize its inhibitory effects on ANO1 channels.
Signaling Pathway and Mechanism of Action
ANO1 channels are activated by an increase in intracellular calcium ([Ca²⁺]i).[3][6] This activation can be triggered by various upstream signals, such as the activation of G-protein coupled receptors (GPCRs) that lead to the production of inositol 1,4,5-trisphosphate (IP₃) and subsequent Ca²⁺ release from the endoplasmic reticulum.[2][7][8] Once activated, ANO1 allows the efflux of Cl⁻ ions, leading to membrane depolarization. This change in membrane potential can then trigger downstream events, such as the activation of voltage-gated Ca²⁺ channels, further increasing intracellular Ca²⁺ and modulating cellular functions like contraction or secretion.[1][2]
Quantitative Data: Characterization of ANO1 Inhibitors
The following table summarizes representative quantitative data for known ANO1 inhibitors, which can serve as a benchmark for characterizing this compound. Experiments are typically performed on cell lines like Fischer Rat Thyroid (FRT) or HEK293 cells stably expressing ANO1.
| Inhibitor | Cell Line | Method | Activation Stimulus | Concentration | % Inhibition | IC₅₀ | Reference |
| Ani9 | FRT-ANO1 | Whole-Cell Patch Clamp | 100 µM ATP | 50 nM | 52.0 ± 3.7% | ~70 nM | [9] |
| 100 nM | 95.4 ± 0.5% | ||||||
| 1 µM | 98.7 ± 0.5% | ||||||
| Idebenone | FRT-ANO1 | Whole-Cell Patch Clamp | 100 µM ATP | 10 µM | ~100% | 5.1 µM | [10][11] |
| Idebenone | PC-3 | Whole-Cell Patch Clamp | 100 µM ATP | 10 µM | ~54% | [10] | |
| 30 µM | ~90% |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis
This protocol details the steps to measure the inhibitory effect of this compound on ANO1 channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture FRT cells stably expressing human ANO1 (or other suitable cell lines like PC-3 with high endogenous expression) on glass coverslips.
-
Use cells at 70-80% confluency for recordings.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM):
-
140 NMDG-Cl
-
1 CaCl₂
-
1 MgCl₂
-
10 Glucose
-
10 HEPES
-
Adjust pH to 7.4 with NaOH.[9]
-
-
Internal (Pipette) Solution (in mM):
-
Reagents:
-
ATP (100 µM final concentration) to activate ANO1 by increasing intracellular Ca²⁺.
-
This compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in the external solution.
-
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at 0 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.[9][12]
-
Perfuse the bath with the external solution containing 100 µM ATP to activate ANO1 currents.
-
Once a stable ANO1 current is achieved, perfuse the bath with an external solution containing both ATP and the desired concentration of this compound.
-
Record the inhibited currents using the same voltage-step protocol.
-
Perform a washout step by perfusing with the ATP-containing solution alone to check for reversibility.
4. Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +80 mV or +100 mV) under control (ATP alone) and inhibited (ATP + this compound) conditions.[10]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct current-voltage (I-V) relationship plots to determine if the inhibition is voltage-dependent.[9][10][12]
-
If multiple concentrations are tested, generate a dose-response curve and calculate the IC₅₀ value.
Logical Framework for Probing ANO1 Function
Using an inhibitor like this compound allows for a logical deduction of the channel's involvement in a specific physiological response. The workflow confirms that the observed current is mediated by ANO1 and is sensitive to the specific inhibitor.
References
- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ANO1-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to ANO1 and the Role of ANO1-IN-4
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a critical role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] The dysregulation of ANO1 has been implicated in various diseases such as asthma, hypertension, and the progression of several cancers, making it a promising therapeutic target.[1] ANO1's role in cancer is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1]
This compound is a potent and reversible inhibitor of ANO1, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its efficacy and metabolic stability make it a valuable tool for studying the physiological and pathological roles of ANO1 and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing such inhibitors.
Principle of High-Throughput Screening for ANO1 Inhibitors
A robust and widely used HTS assay for identifying ANO1 inhibitors is a cell-based fluorescence quenching assay.[1] This assay utilizes a cell line, commonly Fischer Rat Thyroid (FRT) cells, that is stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L).[1]
The principle of the assay is as follows:
-
Activation of ANO1: An agonist, such as ATP, is used to activate endogenous purinergic receptors in the cells. This activation triggers an increase in intracellular calcium concentration ([Ca2+]).[1]
-
Iodide Influx: The elevated intracellular Ca2+ activates the ANO1 channels, creating a pathway for iodide ions (I-) to enter the cell from the extracellular medium.[1]
-
YFP Quenching: The influx of I- quenches the fluorescence of the YFP.[1]
-
Inhibition Measurement: In the presence of an ANO1 inhibitor like this compound, the iodide influx is blocked, thus preventing the quenching of YFP fluorescence.[1] The resulting fluorescence intensity is therefore directly proportional to the inhibitory activity of the compound.
Quantitative Data for this compound and HTS Assay Performance
The following table summarizes the key quantitative data for this compound and the performance metrics for a typical YFP-based HTS assay for ANO1 inhibitors.
| Parameter | Value | Reference |
| This compound IC50 | 0.030 µM | MedchemExpress |
| Assay Principle | YFP fluorescence quenching by iodide influx | [1] |
| Cell Line | FRT cells co-expressing human ANO1 and YFP-F46L/H148Q/I152L | [1] |
| ANO1 Activator | ATP (acting on endogenous purinergic receptors) | [1] |
| HTS Readout | Fluorescence Intensity | [1] |
| Z'-Factor | > 0.5 (indicative of a robust assay) | [2] |
Signaling Pathways Involving ANO1
ANO1 is known to be a key player in several signaling pathways that are critical for cell proliferation and migration. Understanding these pathways is crucial for elucidating the mechanism of action of ANO1 inhibitors. ANO1 can interact with and modulate the activity of EGFR, leading to the activation of downstream pathways such as MAPK/ERK and PI3K/Akt.[1]
ANO1 Signaling Pathway and Inhibition by this compound
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify ANO1 inhibitors is outlined below.
High-Throughput Screening Workflow for ANO1 Inhibitors
Detailed HTS Assay Protocol for this compound
Materials:
-
FRT cells stably co-expressing human ANO1 and YFP-F46L/H148Q/I152L
-
Cell culture medium (e.g., F-12 Coon's modified medium with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
This compound (and other test compounds)
-
ATP solution
-
Iodide solution (e.g., PBS with NaCl replaced by NaI)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the FRT-ANO1-YFP cells into 96-well black, clear-bottom microplates at a density of 2 x 10^4 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in PBS.
-
Carefully wash the cell monolayers twice with 100 µL of PBS per well.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO in PBS) as a negative control and a known ANO1 inhibitor as a positive control.
-
Incubate the plates at room temperature for 10-20 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with injectors.
-
Set the plate reader to measure YFP fluorescence (Excitation: ~500 nm, Emission: ~535 nm).
-
Record the baseline fluorescence for 2 seconds.
-
Inject 100 µL of an ATP and iodide-containing solution (final concentration of ATP: 100 µM; final concentration of Iodide: 70 mM) into each well.
-
Immediately after injection, continue to record the fluorescence every 0.4 seconds for a total of 10 seconds.
-
-
Data Analysis:
-
The rate of iodide influx is determined from the initial slope of the fluorescence decrease after the injection of the ATP/iodide solution.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)) where:
-
Rate_compound is the rate of fluorescence quenching in the presence of the test compound.
-
Rate_min is the rate of fluorescence quenching in the presence of a maximally effective concentration of a known ANO1 inhibitor (positive control).
-
Rate_max is the rate of fluorescence quenching in the presence of the vehicle (negative control).
-
-
Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HTS Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
A Z'-factor of 0.682 has been reported for a similar ANO1-based HTS assay, demonstrating the suitability of this platform for high-throughput screening.[2]
Z'-Factor Formula and Interpretation
Conclusion
The YFP-based fluorescence quenching assay is a robust and reliable method for the high-throughput screening of ANO1 inhibitors. This compound has been identified as a potent inhibitor through such screening efforts and serves as a valuable chemical probe for studying the function of ANO1. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes will aid researchers in the discovery and development of novel therapeutics targeting ANO1.
References
Application Notes and Protocols for ANO1-IN-4 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is overexpressed in a variety of cancers, including head and neck squamous cell carcinoma, breast cancer, prostate cancer, and lung cancer.[1] Its overexpression has been linked to tumor proliferation, migration, and poor prognosis.[1][2] ANO1 is implicated in the activation of key oncogenic signaling pathways, including the EGFR/MAPK and PI3K/Akt pathways, making it a promising therapeutic target.[1][2][3]
ANO1-IN-4 is a potent and reversible inhibitor of ANO1 with an IC50 of 0.030 µM. It has demonstrated good metabolic stability in rat liver microsomes, suggesting its potential for in vivo applications. These application notes provide a detailed experimental design for evaluating the anti-tumor efficacy of this compound in xenograft models, a crucial step in the preclinical drug development process.
Signaling Pathway
The diagram below illustrates the central role of ANO1 in activating downstream signaling pathways that promote cancer cell proliferation and survival. Inhibition of ANO1 by this compound is expected to disrupt these oncogenic signals.
Caption: ANO1 signaling pathway in cancer.
Experimental Design and Protocols
A well-designed xenograft study is critical for evaluating the in vivo efficacy of this compound. The following protocols provide a step-by-step guide for conducting such a study.
Experimental Workflow
Caption: Xenograft study experimental workflow.
Detailed Protocols
Cell Line Selection and Culture
-
Cell Lines: Select a cancer cell line with high endogenous expression of ANO1. This can be confirmed by Western blot or immunohistochemistry. Examples from literature for ANO1 studies include PC-3 (prostate cancer) and GLC82 (lung cancer).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the reliability of the experimental results.
Animal Model
-
Species and Strain: Athymic nude mice (e.g., NU/NU) or SCID mice, 4-6 weeks old, are commonly used for xenograft studies as they lack a functional immune system, preventing the rejection of human tumor cells.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in sterile conditions (e.g., individually ventilated cages) with free access to sterile food and water.
Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
-
-
Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Volume (mm³) = (Width² x Length) / 2
-
-
Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.
This compound Formulation and Administration
-
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline
-
It is crucial to perform a pilot study to assess the solubility and stability of this compound in the chosen vehicle and to evaluate any potential toxicity of the vehicle itself.
-
-
Dosage: The optimal in vivo dose for this compound has not been reported. A dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and the effective dose. Based on other small molecule inhibitors used in xenograft models, a starting dose range could be between 10 to 50 mg/kg.
-
Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal (IP) injection or oral gavage, once daily. The route of administration should be consistent throughout the study.
Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity. A significant loss of body weight (>15-20%) may necessitate a dose reduction or discontinuation of treatment.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (H&E staining) and IHC to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to confirm the reduction of ANO1 expression or activity.
-
Pharmacodynamic (PD) Biomarkers: Another portion of the tumor can be snap-frozen for Western blot analysis to assess the downstream effects of ANO1 inhibition on signaling pathways (e.g., phosphorylation of EGFR, ERK, Akt).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 120.5 ± 10.2 | 1580.3 ± 150.7 | - | - |
| This compound (10 mg/kg) | 8 | 121.2 ± 9.8 | 950.1 ± 120.4 | 39.9 | <0.05 |
| This compound (25 mg/kg) | 8 | 119.8 ± 11.1 | 625.7 ± 98.5 | 60.4 | <0.01 |
| This compound (50 mg/kg) | 8 | 120.9 ± 10.5 | 350.6 ± 75.2 | 77.8 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1 |
| This compound (10 mg/kg) | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4 |
| This compound (25 mg/kg) | 22.6 ± 0.5 | 23.1 ± 0.6 | +2.2 |
| This compound (50 mg/kg) | 22.4 ± 0.4 | 21.5 ± 0.7 | -4.0 |
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in xenograft models. Adherence to these detailed protocols will ensure the generation of robust and reliable data to assess the therapeutic potential of this novel ANO1 inhibitor. The successful demonstration of in vivo efficacy and a favorable safety profile will be critical for the further development of this compound as a potential anti-cancer agent.
References
- 1. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
Troubleshooting & Optimization
Navigating ANO1-IN-4: A Technical Support Guide for Researchers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of ANO1-IN-4, a potent and reversible inhibitor of the calcium-activated chloride channel ANO1 (TMEM16A). By providing clear troubleshooting guidance and detailed experimental protocols, this resource aims to facilitate seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 10bm) is a small molecule inhibitor that specifically targets Anoctamin-1 (ANO1), a calcium-activated chloride channel.[1][2] It functions as a reversible inhibitor with a reported IC50 of 0.030 µM.[1][2] ANO1 is implicated in various physiological processes and is a subject of interest in several diseases, including cancer, where it can modulate key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5]
Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What are the recommended solvents?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose. For other similar ANO1 inhibitors, high solubility in DMSO has been reported.[6]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent concentration.[8]
-
Lower Final Concentration: The final concentration of this compound in your experiment might be exceeding its aqueous solubility limit. Try using a lower final concentration.[7]
-
Sonication: Gentle sonication can help to dissolve the compound, but care should be taken to avoid degradation.
-
Gentle Warming: Slightly warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can improve solubility. However, the thermal stability of this compound should be considered.
Q4: What is the recommended method for storing this compound?
A4: this compound powder should be stored at -20°C for short-term and -80°C for long-term storage. Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Table 1: Troubleshooting this compound Precipitation in Aqueous Buffers
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate formation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | 1. Lower the final concentration of this compound in your experiment.[7]2. Perform a stepwise dilution of the DMSO stock in the aqueous buffer.[8]3. Increase the final DMSO concentration slightly , ensuring it remains non-toxic to your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.[7]4. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Difficulty in dissolving the this compound powder initially. | Inadequate solvent or mixing. | 1. Use anhydrous, high-purity DMSO to prepare the stock solution.2. Vortex or sonicate the solution gently to aid dissolution. |
| Inconsistent experimental results. | Potential degradation or precipitation of this compound. | 1. Prepare fresh dilutions from the frozen DMSO stock for each experiment.2. Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup. |
Quantitative Data Summary
Table 2: Solubility of Selected ANO1 Inhibitors
| Compound | Solvent | Maximum Reported Solubility | Source |
| Ani 9 | DMSO | 100 mM | Tocris Bioscience |
| T16Ainh-A01 | DMSO | Not specified, but used for in vitro studies | Various Publications |
| CaCCinh-A01 | DMSO | Not specified, but used for in vitro studies | Various Publications |
| ANO1-IN-1 | DMSO | 250 mg/mL (with ultrasonic) | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Experimental Determination of Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., 2-fold dilutions from 10 mM down to ~0.02 mM).
-
In the 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add a small, corresponding volume of each DMSO dilution of this compound to the wells (e.g., 2 µL), so that the final DMSO concentration is 1%. Also include a well with buffer and 2 µL of DMSO alone as a vehicle control.
-
Mix the plate gently on a plate shaker for a few minutes.
-
Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of the plate at a wavelength between 500-700 nm (e.g., 620 nm). An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.
Visualizing Key Pathways and Workflows
ANO1 Signaling in Cancer Proliferation
Caption: ANO1 activation by intracellular calcium can lead to the activation of EGFR and downstream pro-proliferative signaling pathways like PI3K/Akt and MAPK/ERK.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A stepwise workflow for preparing aqueous working solutions of this compound from a DMSO stock to minimize precipitation.
Troubleshooting Logic for this compound Solubility Issues
Caption: A logical decision tree to systematically troubleshoot and resolve precipitation issues with this compound in aqueous solutions.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
preventing ANO1-IN-4 precipitation in media
Welcome to the technical support center for ANO1-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and potent inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), also known as TMEM16A.[1] ANO1 is a crucial protein involved in various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[2][3] In many cancer types, ANO1 is overexpressed and contributes to tumor growth, proliferation, and metastasis by modulating key signaling pathways.[1][2][4][5] this compound exerts its effect by blocking the ANO1 channel, thereby preventing the passage of chloride ions and disrupting these downstream processes.[3]
Q2: I am observing precipitation of this compound in my cell culture media. What are the common causes?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. The primary reasons include:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its aqueous solubility.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture medium, such as salts, proteins (especially in serum), and pH, can influence the solubility of the compound.
-
Temperature: Changes in temperature, for instance, when moving media from cold storage to a 37°C incubator, can affect solubility.
-
Improper Stock Solution Preparation: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved.
Q3: How can I prevent this compound from precipitating in my cell culture media?
A3: To prevent precipitation, it is crucial to follow proper handling and dilution procedures. Key recommendations include:
-
Determine the Maximum Soluble Concentration: Before starting your experiments, it is essential to determine the maximum concentration of this compound that is soluble in your specific cell culture medium (with and without serum). A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, make an intermediate dilution of the stock in a small volume of pre-warmed media or PBS.
-
Slow, Drop-wise Addition with Mixing: Add the this compound stock solution (or intermediate dilution) to the pre-warmed (37°C) cell culture medium slowly and drop-wise while gently vortexing or swirling. This helps to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. MedchemExpress suggests that this compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution. | - Lower the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed media.- Add the stock solution drop-wise while gently vortexing the media. |
| Media becomes cloudy after a period of incubation. | - Compound is unstable in media over time.- Interaction with media components or serum proteins. | - Prepare fresh working solutions of this compound for each experiment.- Determine the maximum soluble concentration over your experimental time course.- Consider using serum-free media for a short duration if compatible with your cells. |
| Inconsistent experimental results. | - Variable amounts of precipitated compound leading to inconsistent effective concentrations. | - Visually inspect your prepared media for any signs of precipitation before adding it to cells.- Strictly adhere to a validated dilution protocol.- Perform a solubility test to confirm the working concentration is appropriate. |
| Cell toxicity observed at expected non-toxic concentrations. | - High final DMSO concentration.- Precipitated compound may have cytotoxic effects. | - Ensure the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%).- Always include a vehicle control (media + DMSO).- Resolve any precipitation issues before performing experiments. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Basal medium (without serum), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, in a 96-well plate, add 200 µL of pre-warmed complete medium to each well.
-
Prepare a serial dilution of your this compound DMSO stock in DMSO to create a range of concentrations.
-
Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells containing the medium. This will create a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all wells and is at a level tolerated by your cells (e.g., 0.5%).
-
Include a control well with medium and the highest concentration of DMSO used.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points that are relevant to your experiment (e.g., 0, 2, 6, 24, 48 hours). A microscope can be used for a more sensitive assessment.
-
The highest concentration that remains clear throughout the time course is the maximum working soluble concentration for this compound in your specific medium and under your experimental conditions.
-
Repeat this procedure with your basal medium (without serum) to determine if serum components affect solubility.
Data Presentation: Maximum Soluble Concentration of this compound
Use the following table to record your experimental findings.
| Medium Type | Time Point (hours) | Maximum Soluble Concentration (µM) | Observations |
| Complete Medium (+ Serum) | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| 48 | |||
| Basal Medium (- Serum) | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| 48 |
Visualizations
ANO1 Signaling Pathways
ANO1 is implicated in several key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these connections.
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ANO1-IN-4 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of ANO1-IN-4 for achieving maximal inhibition of the Anoctamin 1 (ANO1/TMEM16A) calcium-activated chloride channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a pharmacological agent designed to target the ANO1 protein, also known as Transmembrane member 16A (TMEM16A).[1][2] ANO1 functions as a calcium-activated chloride channel (CaCC), playing a crucial role in processes like fluid secretion, smooth muscle contraction, and cell proliferation.[2][3][4] this compound, like other ANO1 inhibitors, works by blocking this channel, which prevents the passage of chloride ions across the cell membrane.[2] This disruption of ion flow can modulate downstream signaling pathways and cellular functions that depend on ANO1 activity.[2]
Q2: What is the general recommendation for this compound incubation time in cell-based assays? The optimal incubation time for this compound depends on the experimental endpoint:
-
For direct channel activity assays (e.g., measuring ion flow): A short pre-incubation time is generally sufficient. Studies with analogous inhibitors suggest a range of 10 to 20 minutes is often adequate to observe direct channel blockade.[5][6]
-
For long-term cellular assays (e.g., cell proliferation, viability, or apoptosis): A longer incubation period is necessary to observe effects on cellular processes. A typical starting point is between 24 to 72 hours .[6][7] For example, some studies measure cell viability after 72 hours of treatment with ANO1 inhibitors.[7][8]
Q3: How does ANO1 inhibition affect downstream signaling? ANO1 is known to regulate multiple critical signaling pathways involved in cell growth and migration.[1][3][9] It can directly or indirectly interact with the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation and the subsequent activation of downstream pathways, including:
-
JAK/STAT pathway[10] By inhibiting ANO1, this compound can disrupt these signaling cascades, which is a key mechanism for its anti-proliferative effects in cancer cells.[9][11]
Q4: Can prolonged incubation with this compound lead to off-target effects or cytotoxicity? Yes. Like any pharmacological inhibitor, high concentrations and prolonged incubation times can lead to off-target effects or general cytotoxicity unrelated to ANO1 inhibition.[6] It is crucial to distinguish between acute channel inhibition and long-term effects on cell health.[5] A 20-minute pre-incubation is generally sufficient for studying acute channel function, whereas longer incubations are needed for proliferation studies.[5] Always perform dose-response and time-course experiments to determine a therapeutic window that maximizes specific inhibition while minimizing general toxicity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time.
Issue 1: No or lower-than-expected inhibition of ANO1 activity.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For acute channel blocking assays, ensure a pre-incubation period of at least 10-20 minutes with this compound before activating the channel.[5][6] If inhibition is still low, try extending this pre-incubation to 30 minutes. |
| Incorrect Inhibitor Concentration | Verify calculations and prepare fresh dilutions of this compound. Perform a dose-response curve to confirm you are using an effective concentration (typically 1 µM to 30 µM for ANO1 inhibitors).[6] |
| Inefficient ANO1 Activation | Confirm that your method of activating ANO1 (e.g., with ATP or another agonist) is effective.[5] Use a positive control activator and a negative control (vehicle) to ensure the assay window is adequate. |
| Low ANO1 Expression | Confirm that your cell line expresses sufficient levels of functional ANO1 on the plasma membrane using methods like qPCR or Western blot.[5] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Incubation Time | Standardize the pre-incubation time across all plates and all experiments. Use a timer to ensure consistency.[5] |
| Degradation of this compound | Prepare fresh working solutions of the inhibitor for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[5] |
| Fluctuations in Temperature | Ensure that the incubation steps are performed at a consistent, specified temperature (e.g., room temperature or 37°C) as this can affect binding kinetics. |
Issue 3: Significant cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Long | For long-term assays, cytotoxicity may be expected as part of the inhibitor's therapeutic effect. However, if you are studying acute channel function, long incubations are unnecessary and may induce cell death. Reduce the incubation time to the 10-30 minute range.[5] |
| Inhibitor Concentration is Too High | Perform a dose-response experiment to determine the IC50 for inhibition and a separate assay to determine the CC50 (cytotoxic concentration 50). Use a concentration that effectively inhibits the channel without causing immediate, widespread cell death. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in your assay media is low (typically <0.5%) and that you include a vehicle-only control to assess the solvent's effect on cell viability. |
Data on ANO1 Inhibitor Incubation Times
While specific time-course data for this compound is not publicly available, the following table summarizes findings from studies on other ANO1 inhibitors, providing a strong basis for experimental design.
| Inhibitor | Assay Type | Cell Line | Incubation Time | Outcome |
| Ani9 | Channel Activity (YFP Assay) | Not Specified | 20 minutes (pre-incubation) | Recommended for achieving maximal acute inhibition.[5] |
| Idebenone | Channel Activity (Patch Clamp) | FRT-ANO1 cells | 20 minutes (pre-incubation) | Effective inhibition of ANO1 currents.[12] |
| Generic ANO1 Inhibitors | Cell Viability / Proliferation | Various Cancer Cell Lines | 24 - 72 hours | Standard timeframe to observe effects on cell growth.[6] |
| CaCCinh-A01 | Cell Viability | Te11, FaDu cells | 72 hours | Significant decrease in cell viability observed.[7] |
| shRNA-mediated knockdown | Cell Proliferation | GLC82, NCI-H520 cells | 2 - 4 days | Time-dependent inhibition of cell proliferation.[13] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time using a YFP-Based Iodide Influx Assay
This protocol describes a method to determine the optimal pre-incubation time for this compound to achieve maximal direct channel inhibition. The assay is based on the principle that iodide influx through activated ANO1 channels quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).[1]
1. Cell Preparation:
-
Plate cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) in a 96-well black, clear-bottom microplate.[1]
-
Grow cells to a confluent monolayer. On the day of the assay, wash the cells twice with a buffer solution (e.g., PBS).
2. Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer at 2x the final desired concentration. Include a vehicle-only control (DMSO).
3. Time-Course Pre-incubation:
-
Add the 2x this compound dilutions (or vehicle) to the appropriate wells.
-
Incubate the plate for different periods to test various incubation times. Suggested time points: 5, 10, 20, 30, and 60 minutes at room temperature.
4. ANO1 Activation and Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader equipped with injectors.
-
Set the reader to measure YFP fluorescence (Excitation ~500 nm, Emission ~530 nm).
-
Begin reading a stable baseline fluorescence for 10-20 seconds.
-
Inject an equal volume of an iodide-containing buffer with an ANO1 activator (e.g., 100 µM ATP) to initiate iodide influx.[1][5]
-
Continue to measure fluorescence for 60-120 seconds to record the quenching kinetics.
5. Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the inhibition by comparing the quenching rate in inhibitor-treated wells to the vehicle-treated wells (0% inhibition) and wells with a known potent inhibitor or no activator (100% inhibition).
-
Plot the percentage of inhibition against the pre-incubation time to determine the shortest time required to achieve maximal inhibition.
Visualizations
Caption: ANO1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing inhibitor incubation time.
Caption: Troubleshooting logic for low or no ANO1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 13. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
potential off-target effects of ANO1-IN-4 in cell lines
Disclaimer: The following information is provided for research purposes only. The compound "ANO1-IN-4" is not specifically documented in publicly available literature. Therefore, this guide addresses potential off-target effects and troubleshooting strategies relevant to commonly used ANO1 inhibitors. The principles and methodologies described here are broadly applicable for researchers investigating any novel ANO1-targeting small molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that doesn't seem related to ANO1's chloride channel activity. Could this be an off-target effect?
A1: Yes, this is a distinct possibility. Small molecule inhibitors can interact with multiple proteins other than their intended target. Known off-target effects of ANO1 inhibitors include modulation of other ion channels and interference with intracellular signaling pathways. It is crucial to validate that the observed phenotype is a direct result of ANO1 inhibition.
Q2: What are some known off-target effects of common ANO1 inhibitors?
A2: Several well-characterized ANO1 inhibitors have known off-target activities. For example, T16Ainh-A01 and MONNA have been shown to inhibit ANO2 and volume-regulated anion channels (VRACs).[1][2] T16Ainh-A01 can also block voltage-dependent calcium channels (VDCCs).[3][4] Furthermore, compounds like CaCCinh-A01, niclosamide, and MONNA have been found to alter intracellular calcium signaling, an effect independent of their action on ANO1.[5]
Q3: My ANO1 inhibitor seems to be reducing the total amount of ANO1 protein in my cells, not just blocking its function. Is this a known phenomenon?
A3: Yes, some compounds can lead to the degradation of their target protein. For instance, CaCCinh-A01 has been reported to cause a post-transcriptional decrease in ANO1 protein levels in certain cell lines.[3] This is a mechanism distinct from direct channel pore blockade and can lead to more profound and lasting phenotypic changes.
Q4: How can I choose the most selective ANO1 inhibitor for my experiments?
A4: Selectivity is a critical factor. Based on current literature, Ani9 is one of the most selective small-molecule inhibitors of human ANO1 available.[1][2] It shows high selectivity for ANO1 over the closely related ANO2 and does not significantly affect other channels like CFTR, VRAC, or ENaC at concentrations required for full ANO1 inhibition.[1][2][6] However, even with highly selective compounds, it is best practice to validate your findings using at least two structurally unrelated inhibitors or a genetic approach (e.g., siRNA/shRNA knockdown).
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected results when using ANO1 inhibitors.
Issue 1: Unexpected Phenotype Observed Your inhibitor causes a cellular effect (e.g., altered proliferation, migration, apoptosis) that you did not anticipate based on ANO1's known functions.
-
Possible Cause 1: Off-target pharmacological effect.
-
Troubleshooting Step:
-
Validate with a structurally different inhibitor: Use a second, structurally unrelated ANO1 inhibitor (e.g., compare a derivative of aminothiophene like CaCCinh-A01 with an acetamide like Ani9). If the phenotype persists, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: Does the EC50 for the observed phenotype correlate with the IC50 for ANO1 channel inhibition? A significant discrepancy may suggest an off-target effect.
-
Use a genetic approach: Use siRNA or shRNA to specifically knock down ANO1 expression. If this genetic approach replicates the phenotype observed with the inhibitor, it strongly supports an on-target effect.
-
-
-
Possible Cause 2: On-target effect mediated by a downstream signaling pathway.
-
Troubleshooting Step:
-
Investigate known ANO1 signaling roles: ANO1 is known to interact with and modulate signaling pathways like EGFR, MAPK/ERK, and PI3K/Akt.[7][8] Inhibition of ANO1 can disrupt these pathways.
-
Perform Western blotting: Analyze the phosphorylation status and expression levels of key proteins in these pathways (e.g., p-EGFR, p-ERK, p-Akt) following inhibitor treatment.
-
-
Issue 2: Inhibitor Affects Intracellular Calcium Levels You notice changes in global intracellular calcium signals upon application of your ANO1 inhibitor, which complicates the interpretation of ANO1's calcium-activated channel activity.
-
Possible Cause: Direct effect on calcium signaling machinery.
-
Troubleshooting Step:
-
Test in ANO1-knockout/low-expressing cells: Apply the inhibitor to a cell line that does not express ANO1. If the inhibitor still alters calcium signaling (e.g., in response to agonists like ATP or ionomycin), the effect is independent of ANO1.[5]
-
Use a more selective inhibitor: Ani9 has been shown to have a negligible effect on intracellular calcium signaling.[6][9] Consider it as a control compound.
-
Investigate specific components: Test if the inhibitor affects SERCA pumps or IP3 receptors, which are common off-targets for small molecules.[5]
-
-
Quantitative Data Summary
The following table summarizes the potency and known off-targets of several common ANO1 inhibitors. This data can help researchers select appropriate compounds and be aware of potential confounding effects.
| Inhibitor | IC50 for ANO1 | Known Off-Targets / Confounding Effects | Cell Lines Tested | Citations |
| Ani9 | ~77 nM | ANO6 (minor inhibition) | FRT, PC-3 | [1][2][10] |
| T16Ainh-A01 | ~1.4 µM | ANO2, VRACs, Voltage-Dependent Calcium Channels (VDCCs) | FRT, A7r5, Cardiac Fibroblasts | [1][2][3][11] |
| CaCCinh-A01 | ~2.1 - 10 µM | Alters Ca2+ signaling (possible IP3R block), Induces ANO1 protein degradation | Human Bronchial/Intestinal Epithelial, Cardiac Fibroblasts | [3][5][11][12] |
| MONNA | ~1.95 µM | ANO2, VRACs, Alters Ca2+ signaling | FRT | [1][2][5] |
| Idebenone | ~23 µM | Reversible inhibitor | FRT, PC-3, CFPAC-1 | [13] |
Experimental Protocols
Protocol 1: YFP-Based Halide Influx Assay for Screening Off-Target Effects on Other Anion Channels
This assay is commonly used to measure ANO1 activity but can be adapted to screen for off-target effects on other anion channels like CFTR or VRACs.
-
Cell Line Preparation: Use cell lines stably expressing the target channel (e.g., FRT cells expressing CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.
-
Compound Incubation: Plate cells in a 96-well plate. Pre-incubate the cells with your ANO1 inhibitor at various concentrations (e.g., 1x, 10x, and 100x the IC50 for ANO1) for 20-30 minutes.
-
Assay Buffer: Replace the incubation medium with a buffer containing a low concentration of chloride and no iodide.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and begin recording the YFP fluorescence over time.
-
Channel Activation & Iodide Influx: Inject a solution containing an appropriate activator for the off-target channel (e.g., Forskolin for CFTR, or a hypotonic solution for VRACs) along with a high concentration of iodide (I⁻).
-
Data Analysis: The influx of I⁻ through active channels quenches the YFP fluorescence. An off-target effect is indicated if your ANO1 inhibitor prevents this fluorescence quenching in a dose-dependent manner. Compare the rate of quenching in inhibitor-treated wells to vehicle-treated (DMSO) controls.
Protocol 2: Intracellular Calcium Measurement
This protocol helps determine if an ANO1 inhibitor has off-target effects on cellular calcium homeostasis.
-
Cell Line Selection: Use both the primary cell line of interest (expressing ANO1) and a control cell line with little to no ANO1 expression.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence microscope or plate reader.
-
Inhibitor Application: Add the ANO1 inhibitor at the desired concentration and continue to monitor fluorescence to see if it directly causes a change in basal calcium levels.
-
Agonist Stimulation: After a brief incubation with the inhibitor, stimulate the cells with a calcium-mobilizing agonist (e.g., ATP to activate purinergic receptors, or ionomycin as a calcium ionophore).
-
Data Analysis: Record the peak and duration of the calcium transient. If the inhibitor significantly blunts or alters the calcium response to the agonist in both ANO1-expressing and non-expressing cells, it indicates an off-target effect on the calcium signaling pathway.[5]
Visualizations
Caption: ANO1 activation and its role in downstream signaling pathways.
Caption: Experimental workflow for validating on-target vs. off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium-activated Chloride Channel Inhibitor, CaCCinh-A01 The Calcium-activated Chloride Channel Inhibitor, CaCCinh-A01 controls the biological activity of Calcium-activated Chloride Channel. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
Technical Support Center: ANO1-IN-4 Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ANO1-IN-4 in fluorescence-based assays. Our goal is to help you minimize variability and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound fluorescence-based assays, particularly the widely used YFP-based iodide influx assay.
Q1: What is the principle of the YFP-based fluorescence quenching assay for ANO1 activity?
A1: This cell-based assay relies on the principle that the ANO1 channel is permeable to iodide ions (I⁻).[1][2] Cells are co-transfected to express both the ANO1 channel and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L).[2][3] Activation of ANO1, typically by an agonist like ATP which increases intracellular calcium, leads to an influx of iodide from the extracellular medium.[1][4] This iodide influx quenches the YFP fluorescence.[1][2] The rate of fluorescence decrease is proportional to the ANO1 channel activity. ANO1 inhibitors, such as this compound, will block this iodide influx and thus prevent or reduce the quenching of YFP fluorescence.[1]
Q2: My fluorescence signal is low or absent from the start of the experiment. What are the possible causes?
A2: Low initial fluorescence can stem from several factors related to the cells and the assay setup.
-
Poor YFP Expression: The most common cause is inefficient transfection or low expression of the YFP construct. Verify transfection efficiency using fluorescence microscopy.
-
Incorrect Filter Sets: Ensure that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the specific YFP variant you are using.[5]
-
Cell Health and Density: Only healthy, viable cells will express proteins efficiently.[6] Ensure your cells are in the logarithmic growth phase and seeded at an optimal density.[6][7] Over-confluent or sparse cultures can lead to variable results.
-
Media Autofluorescence: Some cell culture media components, like phenol red and certain sera, can have high background fluorescence.[8] It is highly recommended to use phenol red-free media for fluorescence assays to reduce background noise.[8]
Q3: I am not observing any fluorescence quenching upon adding the ANO1 agonist (e.g., ATP). Why is this happening?
A3: A lack of response to an agonist suggests an issue with the ANO1 channel's activation or function.
-
Low ANO1 Expression: Similar to YFP, insufficient expression of the ANO1 channel will result in a negligible iodide influx. Confirm ANO1 expression levels via Western blot or qPCR if possible.
-
Inactive Agonist: Ensure your agonist solution is freshly prepared and has been stored correctly. ATP solutions, for example, can degrade over time.
-
Calcium Signaling Disruption: ANO1 is a calcium-activated chloride channel.[9][10] The signaling pathway from agonist stimulation (e.g., via P2Y receptors for ATP) to intracellular calcium release must be intact.[1] Problems with this pathway will prevent ANO1 activation.
-
Cell Line Issues: The cell line used must be able to respond to the chosen agonist. For example, they must express the appropriate receptors (e.g., P2Y receptors for ATP).
Q4: The variability between my replicate wells is very high. How can I improve the consistency of my assay?
A4: High variability can be frustrating and can mask the true effects of your test compounds. Several factors can contribute to this.
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your microplate is a major source of variability.[7] Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid creating gradients in the wells.[6]
-
Pipetting Errors: Small variations in the volumes of reagents added, especially the inhibitor (this compound) and agonist, can lead to significant differences in response.[6] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. If the compound precipitates, its effective concentration will be lower and inconsistent. Visually inspect your wells for any signs of precipitation. Consider using a lower concentration or a different solvent (while ensuring the final solvent concentration is low and consistent across all wells).
-
Cell Cycle Differences: The cell cycle stage can influence cell size and potentially the expression of proteins, contributing to variability in fluorescence intensity.[11] While difficult to control perfectly, starting with a consistently seeded and healthy cell population can minimize this.
Q5: I am seeing fluorescence quenching in my negative control wells (no agonist added). What could be the cause?
A5: Quenching without an agonist suggests either a problem with the health of your cells or an artifact.
-
Cell Death/Lysis: If cells are dying, their membranes will become permeable, allowing iodide to leak in and quench the YFP fluorescence. This can be caused by cytotoxicity from the assay components or poor cell health.
-
Fluorescence Quenching by the Inhibitor: The inhibitor compound itself (this compound) could be a quencher of YFP fluorescence, especially at high concentrations.[12][13] This is a form of assay interference. To test for this, you can run a control experiment with cells expressing YFP but not ANO1.
-
Light Scattering: At high concentrations, some compounds can form aggregates that scatter light, which can be misinterpreted by the plate reader as a change in fluorescence.[14]
Data Presentation
Table 1: Troubleshooting Guide for this compound Fluorescence Assays
| Problem | Possible Cause | Recommended Solution |
| Low Initial Signal | Poor YFP expression | Optimize transfection protocol; use a viral vector for stable expression. |
| Incorrect instrument settings | Verify excitation/emission filters for your YFP variant.[5] | |
| Poor cell health or density | Use healthy, log-phase cells; optimize seeding density.[6] | |
| High background fluorescence | Use phenol red-free media.[8] | |
| No Agonist Response | Low ANO1 expression | Confirm ANO1 expression (e.g., Western blot). |
| Inactive agonist | Use a fresh, properly stored agonist solution. | |
| Disrupted Ca²⁺ signaling | Ensure the cell line has the necessary receptors and signaling pathways. | |
| High Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; use proper pipetting techniques.[7] |
| Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous liquids.[6] | |
| Edge effects | Avoid using the outer wells of the microplate for data points. | |
| Compound precipitation | Check for precipitates; consider lowering concentration or changing the solvent. | |
| Signal Change in Negative Control | Cell death/lysis | Perform a cytotoxicity assay; ensure optimal cell culture conditions. |
| Compound-induced quenching | Test this compound on cells expressing only YFP (no ANO1).[12][13] | |
| Light scattering | Visually inspect wells for precipitates; measure absorbance as a control.[14] |
Experimental Protocols
Protocol 1: YFP-Based Fluorescence Quenching Assay for this compound
This protocol is a generalized procedure for evaluating this compound using a cell-based iodide influx assay.
-
Cell Seeding:
-
Compound Incubation:
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Prepare serial dilutions of this compound in PBS. Also, prepare a vehicle control (e.g., DMSO in PBS, ensuring the final DMSO concentration is ≤0.5%).
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Agonist Injection and Data Acquisition:
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching, which corresponds to the initial slope of the fluorescence decrease after agonist injection.[1]
-
Normalize the rates of the this compound treated wells to the vehicle control.
-
Plot the normalized rates against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 2. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing an ANO1-Based Cell Model for High-Throughput Screening Targeting TRPV4 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. selectscience.net [selectscience.net]
- 9. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. ANO1 - Wikipedia [en.wikipedia.org]
- 11. Variability of fluorescence intensity distribution measured by flow cytometry is influenced by cell size and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 14. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with loss of ANO1-IN-4 activity in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the ANO1 inhibitor, ANO1-IN-4. Our goal is to help you ensure the stability and efficacy of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
For optimal stability, we recommend preparing stock solutions in a suitable solvent, such as DMSO, and storing them in small aliquots to minimize freeze-thaw cycles. The recommended storage temperatures and durations are summarized in the table below.
Q2: My this compound solution has changed color. What does this mean?
A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation of the compound.[1] This may be caused by exposure to light, oxygen, or impurities in the solvent.[1] It is strongly advised to verify the integrity of the compound before proceeding with your experiments.
Q3: I see precipitation in my stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur, especially with concentrated stock solutions. To prevent this, thaw your solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. If precipitation persists, gentle warming in a water bath may be necessary. Always ensure the compound is completely in solution before making dilutions. To avoid this issue in the future, consider storing your compound at a slightly lower concentration.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can influence the stability of your compound.[1] For long-term storage, it is best to use amber glass vials or polypropylene tubes that are known to be inert.[1] Some plastics may leach contaminants or allow for adherence of the compound to the container surface, both of which can affect its activity.[1]
Troubleshooting Guide
Issue: I am observing inconsistent or a complete loss of this compound activity in my experiments.
This is a common issue that can arise from the degradation of the small molecule inhibitor in solution.[1] The following guide will help you systematically troubleshoot this problem.
Step 1: Evaluate Your Storage and Handling Procedures
Proper storage is critical for maintaining the activity of this compound.
-
Question: How are you storing your this compound stock solution?
-
Answer: Compare your storage conditions to the recommended guidelines in the table below. Exposure to elevated temperatures can accelerate the degradation of the compound.[1] Repeated freeze-thaw cycles should also be avoided by storing the compound in single-use aliquots.
-
| Storage Condition | Recommended Temperature | Recommended Duration |
| Stock Solution | -80°C | up to 6 months |
| -20°C | up to 1 month |
Data compiled from commercial supplier recommendations.
Step 2: Suspect Degradation? Perform a Stability Check
If you suspect your this compound has degraded, a simple stability test using High-Performance Liquid Chromatography (HPLC) can provide a definitive answer.
-
Question: How can I check if my this compound has degraded?
-
Answer: A stability test can be performed to assess the integrity of your compound.[1] The objective is to compare your current stock to a freshly prepared solution.
Experimental Protocol: HPLC Stability Test [1]
-
Prepare a fresh stock solution of this compound at the same concentration as your questionable stock.
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution using HPLC to determine its initial purity and the peak area of the compound. This will serve as your baseline.
-
Analyze Your Current Stock: Run an aliquot of your stored stock solution on the HPLC under the same conditions.
-
Data Analysis: Compare the peak area of your stored compound to the T=0 value. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
-
-
| Timepoint | Storage Condition | % Remaining Compound (Illustrative) |
| T=0 | Freshly Prepared | 100% |
| T=1 week | 4°C, Light | 75.6% |
| T=1 month | -20°C, Dark | 95.3% |
| T=6 months | -80°C, Dark | >95% |
This data is for illustrative purposes and will vary based on specific experimental conditions.[1]
Step 3: Verify Activity with a Functional Assay
If you do not have access to an HPLC, a cell-based functional assay can be used to test the activity of your this compound.
-
Question: How can I functionally test my this compound?
-
Answer: You can perform a cell-based assay using a cell line that expresses ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP).[2] Potent this compound will block the influx of iodide, thus preventing the quenching of YFP fluorescence.[2]
Experimental Protocol: YFP-Based Iodide Influx Assay [2]
-
Cell Line: Use a cell line, such as Fischer Rat Thyroid (FRT) cells, that is stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[2]
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of your this compound stock solution. Include a positive control (a known potent ANO1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Assay Trigger: Activate the ANO1 channels by adding an agonist, such as ATP, which increases intracellular calcium.[2] Simultaneously, introduce a solution containing iodide.
-
Fluorescence Measurement: Measure the YFP fluorescence over time using a plate reader.
-
Data Analysis: In the presence of active this compound, the iodide influx will be blocked, and the YFP fluorescence will not be quenched.[2] A loss of activity will result in fluorescence quenching similar to the negative control.
-
-
Visualizing Workflows and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the loss of this compound activity.
Caption: Troubleshooting workflow for loss of this compound activity.
ANO1 Signaling Pathway
Understanding the signaling context of ANO1 can aid in experimental design and data interpretation. ANO1 is known to interact with and modulate key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3]
Caption: Simplified ANO1 and EGFR signaling pathway.
References
Technical Support Center: Validating ANO1-IN-4 Efficacy in a New Cell Line
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the efficacy of ANO1-IN-4, a small molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is ANO1 and why is it a target in cancer research?
A1: Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including fluid secretion and smooth muscle contraction.[1][2] In the context of cancer, ANO1 is often overexpressed in several malignancies, including head and neck, breast, and lung cancers.[3][4] This overexpression is linked to the promotion of tumor growth, proliferation, and metastasis through its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[5][6][7] Consequently, inhibiting ANO1 is a promising therapeutic strategy.
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors. Firstly, ensure the stability of your this compound stock solution; repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh dilutions for each experiment. Secondly, variations in cell culture conditions, such as cell passage number and confluency, can significantly impact the cellular response. Standardize your cell culture protocols to minimize this variability. Lastly, ensure all reagents are within their expiration dates and have been stored correctly.
Q3: My IC50 value for this compound in my new cell line is significantly different from published values for other cell lines. Why might this be?
A3: Discrepancies in IC50 values between different cell lines are common. This can be attributed to several factors, including:
-
Cell Permeability: The new cell line may have lower permeability to this compound, resulting in a lower intracellular concentration.
-
Efflux Pumps: The cells might actively pump out the inhibitor, reducing its effective concentration at the target.
-
Protein Binding: The inhibitor may bind to other cellular proteins, sequestering it away from ANO1.
-
Expression Levels of ANO1: The level of ANO1 expression can vary significantly between cell lines, influencing the concentration of inhibitor required to elicit a response.
Q4: How can I confirm that the observed effects are due to the inhibition of ANO1 and not off-target effects?
A4: Distinguishing on-target from off-target effects is critical. A key strategy is to use a structurally unrelated ANO1 inhibitor. If both inhibitors produce the same phenotype, it is more likely an on-target effect. Additionally, if available, a structurally similar but inactive analog of this compound can be used as a negative control. This control should not produce the desired phenotype if the effect is on-target. Another approach is to perform a rescue experiment by overexpressing ANO1 to see if it reverses the effects of the inhibitor.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid artifacts. Visually inspect the solution for any precipitation. |
| Compound Instability | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low ANO1 Expression in the New Cell Line | Verify the expression level of ANO1 in your cell line using techniques like Western Blot or qPCR. If expression is low, the cell line may not be a suitable model. |
| Cellular Efflux of the Inhibitor | Consider co-treatment with an efflux pump inhibitor to see if the potency of this compound increases. |
Issue 2: High Cell Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a solvent-only control to assess its effect on cell viability. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%). |
| Off-Target Effects | The inhibitor may be affecting pathways essential for cell survival. Use orthogonal assays to investigate other potential targets. |
| Contamination | Regularly check for bacterial or fungal contamination in your cell culture, as this can cause cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol uses a resazurin-based assay to measure cell viability.
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
Resazurin sodium salt solution
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After incubation, add 10 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of key proteins in the EGFR, MAPK/ERK, and PI3K/Akt pathways.
Materials:
-
Cell lysates from cells treated with this compound and controls
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-ANO1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: Simplified signaling pathways involving ANO1 in cancer cells.
Caption: A streamlined workflow for validating this compound efficacy.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
adjusting ANO1-IN-4 concentration for different cell densities
Welcome to the technical support center for ANO1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ANO1 inhibitors, with a specific focus on adjusting concentrations for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is ANO1 and why is it a therapeutic target?
ANO1, also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 has been implicated in several diseases, including cancer, asthma, and hypertension, making it a promising therapeutic target.[2][3] In many cancers, ANO1 is overexpressed and contributes to cell proliferation, migration, and tumor growth.[4][5]
Q2: How do ANO1 inhibitors like ANO1-IN-4 work?
ANO1 inhibitors function by blocking the ANO1 channel, which prevents the passage of chloride ions across the cell membrane.[1] This disruption of ion flow can modulate various cellular processes that are dependent on ANO1 activity.[1] For instance, in cancer cells that overexpress ANO1, inhibition of the channel can lead to reduced cell viability and migration.[1][4]
Q3: I am observing high levels of cell death after treatment with an ANO1 inhibitor. What could be the cause?
High levels of cell death could be due to several factors:
-
Inhibitor concentration is too high: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and density.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.
-
Off-target effects: The inhibitor may be affecting other cellular targets besides ANO1, leading to toxicity.
-
Prolonged exposure: Continuous exposure to the inhibitor might disrupt essential cellular processes. Consider reducing the incubation time.
Q4: My results with the ANO1 inhibitor are inconsistent between experiments. What are the possible reasons?
Inconsistent results can arise from:
-
Variable cell densities: The effectiveness of the inhibitor can be influenced by cell confluence.[6] Ensure you seed the same number of cells for each experiment and allow for consistent attachment times.
-
Compound instability: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid degradation.
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Densities
A common challenge in cell-based assays is determining the optimal inhibitor concentration, which can be significantly influenced by cell density. Higher cell densities may require higher concentrations of the inhibitor to achieve the same biological effect due to factors like increased metabolism of the compound or a higher number of target molecules.
Problem: Sub-optimal inhibition or unexpected cytotoxicity with this compound at different cell densities.
Possible Cause 1: Inhibitor concentration is not optimized for the specific cell density.
-
Solution: Perform a dose-response curve for each cell density you plan to use. This will allow you to determine the EC50 or IC50 value specific to your experimental conditions. A detailed protocol for this is provided below.
Possible Cause 2: The "inoculum effect" is altering inhibitor potency.
-
Explanation: At higher cell densities, the effective concentration of the inhibitor per cell is lower, which can lead to reduced efficacy.[7]
-
Solution: When scaling up an experiment to a higher cell density, consider a preliminary experiment to test a small range of concentrations around the previously determined optimal dose to confirm its effectiveness.
Possible Cause 3: Cell confluence is affecting cellular pathways and drug sensitivity.
-
Explanation: As cell density increases, changes in cell-cell contact, nutrient availability, and secreted factors can alter signaling pathways and the expression of the target protein, ANO1, potentially affecting the inhibitor's efficacy.[6]
-
Solution: Monitor the expression levels of ANO1 at different cell densities via techniques like Western blotting or qPCR to see if there are significant changes that might require an adjustment in the inhibitor concentration.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common ANO1 inhibitors across different cell lines. Note that "this compound" is a placeholder name, and the data below is for well-characterized ANO1 inhibitors. These values can serve as a starting point for your dose-response experiments.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| T16Ainh-A01 | FRT-hANO1 | Apical membrane current | ~1 µM | [8] |
| A7r5 | Voltage-dependent calcium conductance | Concentration-dependent inhibition | [9] | |
| CaCCinh-A01 | FRT-TMEM16A | Chloride channel inhibition | 2.1 µM | [10] |
| Human bronchial/intestinal cells | CaCC current inhibition | ~10 µM | [10] | |
| Ani9 | FRT-hANO1 | Apical membrane current | 77 nM | [11][12] |
| PC3, Capan-1, NHNE | CaCC current inhibition | 110 nM | [13] | |
| Niclosamide | Airway epithelial cells (CFBE, BCi-NS1.1) | Inhibition of ANO1 activation | ~200 nM | [14] |
| Etoposide | HEK293T-TMEM16A | Whole-cell current | 13.6 ± 1.3 μM | [5] |
| Schisandrathera D | FRT-ANO1 | YFP fluorescence | 5.24 µM | [15] |
| Diethylstilbestrol (DES) | FRT-ANO1-YFP | YFP fluorescence | 6.58 µM | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of an ANO1 Inhibitor Using a Cell Viability Assay
This protocol describes a method to determine the concentration of an ANO1 inhibitor that effectively inhibits cell viability in a dose-dependent manner. This is crucial for adjusting the concentration based on cell density.
Materials:
-
Your cell line of interest (e.g., PC-3, HT-29)[4]
-
Complete cell culture medium
-
ANO1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
Cell counting solution (e.g., Cell Counting Kit-8, MTS reagent)[4]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into 96-well plates at your desired densities (e.g., low density: 2,000 cells/well; high density: 10,000 cells/well). It is critical to test a range of densities that are relevant to your future experiments.
-
Include wells for "no-cell" and "vehicle-only" controls.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ANO1 inhibitor in complete cell culture medium. A typical starting range might be from 0.01 µM to 100 µM.
-
Also, prepare a medium with the same final concentration of the vehicle (e.g., DMSO) as in the highest inhibitor concentration well.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4]
-
-
Cell Viability Measurement:
-
Add the cell counting solution to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution).[4]
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data to the "vehicle-only" control to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability. This should be done for each cell density tested.
-
Visualizations
Caption: Workflow for determining the optimal ANO1 inhibitor concentration.
Caption: Simplified signaling pathways modulated by ANO1.
Caption: Troubleshooting decision tree for ANO1 inhibitor optimization.
References
- 1. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-activated Chloride Channel Inhibitor, CaCCinh-A01 The Calcium-activated Chloride Channel Inhibitor, CaCCinh-A01 controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]
- 3. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Niclosamide, but not ivermectin, inhibits anoctamin 1 and 6 and attenuates inflammation of the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
Validation & Comparative
comparing ANO1-IN-4 and CaCCinh-A01 efficacy
An Objective Comparison of ANO1 Inhibitor Efficacy: T16Ainh-A01 vs. CaCCinh-A01
Note to the Reader: This guide provides a comparative analysis of two well-characterized Anoctamin-1 (ANO1) inhibitors, T16Ainh-A01 and CaCCinh-A01. The initially requested comparison with "ANO1-IN-4" could not be completed as no substantial scientific literature was found for a compound with that specific designation. It is possible that "this compound" is a lesser-known name or an internal compound identifier. The following guide compares two of the most frequently studied and compared ANO1 inhibitors to provide relevant and actionable information for researchers.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation is implicated in various pathologies such as asthma, hypertension, and the progression of several cancers.[2][3][4] Consequently, ANO1 has emerged as a promising therapeutic target. This guide presents a detailed comparison of two prominent small-molecule inhibitors of ANO1: T16Ainh-A01 and CaCCinh-A01, focusing on their efficacy, mechanisms of action, and experimental validation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for T16Ainh-A01 and CaCCinh-A01 based on available literature. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
| Parameter | T16Ainh-A01 | CaCCinh-A01 | References |
| Synonyms | TMEM16A Inhibitor | - | |
| Mechanism of Action | Direct channel blocker | Channel blocker and induces ANO1 protein degradation | [5] |
| IC50 for ANO1 Inhibition | ~1 µM - 1.8 µM | 2.1 µM | [6] |
| Effect on Cell Viability | Minimal effect in some cancer cell lines | Dose-dependent decrease in viability of ANO1-dependent cancer cells | [5] |
| Effect on ANO1 Protein Levels | No significant effect | Reduces protein levels via proteasomal degradation | [5] |
Mechanism of Action: A Tale of Two Inhibitors
While both T16Ainh-A01 and CaCCinh-A01 effectively inhibit the chloride channel function of ANO1, their underlying mechanisms are fundamentally different.
-
T16Ainh-A01 acts as a direct channel blocker. It inhibits the flux of chloride ions through the ANO1 channel without affecting the total cellular levels of the ANO1 protein.[5] Its effects are primarily centered on the electrophysiological function of the channel.
-
CaCCinh-A01 exhibits a dual mechanism of action. It not only blocks the channel's activity but also promotes the degradation of the ANO1 protein through the endoplasmic reticulum-associated proteasomal pathway.[5] This leads to a reduction in the total amount of ANO1 protein in the cell. This dual action suggests that CaCCinh-A01 can abrogate both the channel-dependent and potential scaffolding functions of ANO1.
ANO1 Signaling Pathways
ANO1 is not merely a chloride channel but also a regulator of key signaling pathways involved in cell proliferation, migration, and survival.[7][8] Inhibition of ANO1 can therefore have profound effects on cellular signaling. One of the well-established pathways influenced by ANO1 is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overexpression of ANO1 has been shown to promote EGFR phosphorylation, leading to the activation of downstream pathways like MAPK/ERK and PI3K/Akt, which are crucial for tumor growth and proliferation.[7][8][9]
Experimental Protocols
YFP-Based Iodide Influx Assay for ANO1 Activity
This is a common high-throughput screening assay to identify and characterize ANO1 inhibitors.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to stably express human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant. Activation of ANO1 by an agonist (e.g., ATP, which increases intracellular Ca2+) opens the channel, allowing iodide ions (I-) to enter the cell. The influx of I- quenches the YFP fluorescence. An effective ANO1 inhibitor will block the iodide influx and thus prevent the quenching of YFP fluorescence.
Protocol:
-
Cell Culture: Plate FRT cells stably expressing ANO1 and YFP in a 96-well plate and grow to confluence.
-
Compound Incubation: Wash the cells with a phosphate-buffered saline (PBS) solution. Then, incubate the cells with the test compounds (e.g., T16Ainh-A01 or CaCCinh-A01) at various concentrations for 20 minutes at room temperature.
-
Fluorescence Measurement: Place the 96-well plate in a microplate reader equipped with fluorescence detectors.
-
ANO1 Activation and Data Acquisition: Program the reader to inject an iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP) into each well. Measure the YFP fluorescence every 0.4 seconds for a total of 5 seconds.
-
Data Analysis: The initial rate of fluorescence decrease after agonist injection is proportional to the iodide influx rate and thus ANO1 activity. Calculate the percent inhibition at each compound concentration to determine the IC50 value.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 8. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
A Comparative Guide to the Specificity of ANO1-IN-4 for the ANO1 Channel
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ANO1-IN-4's Selectivity Over Other Ion Channels
This guide provides a detailed comparison of the inhibitor this compound, focusing on its specificity for the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel over other ion channels. The information presented is based on experimental data from published research, offering a valuable resource for assessing the utility of this compound as a selective pharmacological tool.
Quantitative Analysis of Inhibitor Specificity
The selectivity of an inhibitor is paramount for its use in research and potential therapeutic applications. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects. The following table summarizes the inhibitory potency of this compound (also identified as compound 10bm) against ANO1 and other relevant ion channels.
| Target Channel | Inhibitor | IC50 (µM) | Fold Selectivity (vs. ANO1) | Reference |
| ANO1 (TMEM16A) | This compound (10bm) | 0.030 | - | [1] |
| ANO2 (TMEM16B) | This compound (10bm) | > 20 | > 667 | [1] |
| CFTR | This compound (10bm) | No inhibition | N/A | [1] |
Table 1: Comparative inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity. Fold selectivity is calculated as the ratio of the IC50 for the off-target channel to the IC50 for ANO1.
The data clearly demonstrates the high selectivity of this compound for ANO1 over its closest homolog, ANO2, with a selectivity of over 667-fold.[1] Furthermore, this compound did not exhibit any inhibitory activity against the cystic fibrosis transmembrane conductance regulator (CFTR), another important chloride channel.[1]
Experimental Methodologies
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. The following are summaries of the key assays used to validate the selectivity of this compound.
Yellow Fluorescent Protein (YFP)-Based High-Throughput Screening Assay
This cell-based assay is a common method for identifying and characterizing inhibitors of ANO1.
-
Principle: The assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT cells) stably co-expressing human ANO1 and a halide-sensitive YFP mutant. Activation of ANO1 channels by an agonist (e.g., ATP, which increases intracellular calcium) leads to an influx of iodide ions (I⁻). The subsequent increase in intracellular iodide concentration quenches the fluorescence of YFP. A potent and specific inhibitor of ANO1 will block this iodide influx, thereby preventing the quenching of YFP fluorescence.
-
Protocol Outline:
-
Cell Culture: FRT cells co-expressing ANO1 and halide-sensitive YFP are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Assay Initiation: An iodide-containing solution with an ANO1 agonist (e.g., ATP) is added to the wells.
-
Fluorescence Measurement: The YFP fluorescence is monitored over time using a plate reader.
-
Data Analysis: The initial rate of fluorescence quenching is calculated to determine the extent of ANO1 inhibition. IC50 values are then derived from concentration-response curves.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of channel modulators.
-
Principle: A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of a single cell expressing the ion channel of interest. This configuration allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels.
-
Protocol Outline for Specificity Testing:
-
Cell Preparation: Cells expressing the target channel (e.g., ANO1, ANO2, or CFTR) are prepared for recording.
-
Recording Configuration: A whole-cell patch-clamp configuration is established.
-
Channel Activation: The specific channel is activated using an appropriate stimulus. For ANO1 and ANO2, this involves including a defined concentration of free Ca²⁺ in the intracellular solution. For CFTR, activation is typically achieved by a cAMP-elevating cocktail (e.g., forskolin and IBMX).
-
Inhibitor Application: The inhibitor (this compound) is applied to the cell at various concentrations via the perfusion system.
-
Current Measurement: The effect of the inhibitor on the channel's current is recorded and quantified.
-
Data Analysis: The percentage of current inhibition at each concentration is used to generate a dose-response curve and calculate the IC50 value.[1]
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating the specificity of this compound.
References
Assessing Inhibitor Reversibility: A Comparative Guide for ANO1 (TMEM16A)
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that has emerged as a significant therapeutic target.[1][2][3] It is involved in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitation.[4][5][6] Notably, ANO1 is overexpressed in various cancers, such as gastrointestinal stromal tumors, prostate cancer, and breast cancer, where it plays a role in cell proliferation, migration, and survival.[1][7][8][9] Consequently, the development of potent and selective ANO1 inhibitors is an active area of research for conditions like cancer, hypertension, pain, and asthma.[1][2]
A critical parameter in the preclinical assessment of any enzyme or ion channel inhibitor is its reversibility of action. Reversible inhibitors typically bind to their target non-covalently, and their effect can be diminished by washing the compound away from the target protein. In contrast, irreversible inhibitors often form covalent bonds, leading to a prolonged or permanent inactivation of the target. This distinction has profound implications for drug dosing, duration of action, and potential toxicity.
This guide provides a comparative overview of the reversibility of known ANO1 inhibitors and details the experimental protocols used to assess this crucial characteristic. While specific data for a compound designated "ANO1-IN-4" is not available within the current scientific literature, the principles and methods described herein are universally applicable for characterizing its binding kinetics.
Comparison of ANO1 Inhibitor Reversibility
Several small-molecule inhibitors of ANO1 have been identified, and for some, their reversibility has been experimentally determined. The data is summarized in the table below.
| Inhibitor Name | Reversibility Status | Experimental Evidence | IC₅₀ Value | Reference |
| Ani9 | Reversible | Inhibitory effect was significantly decreased after a washout procedure in FRT-ANO1 cells. | ~77 nM | [10][11] |
| Idebenone | Reversible | Most of the inhibitory effect on ANO1 activation was removed after washout in FRT-ANO1 cells. | ~9.2 µM | [12][13] |
| Luteolin | Reversible | The inhibitory effect on ANO1 activation was almost completely abolished after a washout procedure. | Not specified | [10] |
| T16Ainh-A01 | Not specified | Used as a tool compound to inhibit ANO1 currents.[10][12][14] | ~1 µM | [10] |
| CaCCinh-A01 | Not specified | Used as a tool compound to inhibit ANO1 and reduce cell viability.[10][14] | ~1 µM | [10] |
Experimental Protocols for Assessing Reversibility
The reversibility of an ion channel inhibitor is primarily assessed through two key experimental approaches: washout experiments and dialysis.
Washout Experiment via Electrophysiology (Patch-Clamp)
This is the most direct method to assess the reversibility of ion channel modulators. It involves measuring the channel's activity before, during, and after the application of the inhibitor.
Objective: To determine if the inhibitory effect of a compound on ANO1 channel currents can be reversed by washing the compound from the recording chamber.
Methodology:
-
Cell Culture and Preparation:
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on an ANO1-expressing cell.[1][15][16][17]
-
Use appropriate intracellular (pipette) and extracellular solutions. The intracellular solution should contain a defined concentration of free Ca²⁺ to activate ANO1.[15]
-
Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit ANO1 currents.[15]
-
-
Experimental Procedure:
-
Baseline Recording: Perfuse the cell with the standard extracellular solution and record stable baseline ANO1 currents upon activation (e.g., with an ANO1 activator like Eact or ATP, or via intracellular Ca²⁺).[1][12]
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing the test inhibitor (e.g., this compound) at a concentration sufficient to achieve significant block (e.g., 5-10 times its IC₅₀). Record the inhibited ANO1 currents until a steady-state block is achieved.[15]
-
Washout: Perfuse the cell with the inhibitor-free extracellular solution for a sufficient period (e.g., 5-15 minutes), ensuring multiple exchanges of the chamber volume.[1][12]
-
Recovery Measurement: After the washout period, activate ANO1 again and record the currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step during baseline, in the presence of the inhibitor, and after washout.[15]
-
Calculate the percentage of current inhibition and the percentage of recovery after washout.
-
Interpretation: A significant recovery of current (approaching baseline levels) indicates reversible inhibition.[1][10][12] A lack of recovery suggests irreversible or very slow, tight-binding inhibition.
-
Reversibility Assessment by Dialysis
This method is useful for assessing reversibility in a biochemical context, particularly for enzymes or proteins in solution, and can complement electrophysiological data.[18]
Objective: To determine if an inhibitor remains bound to its target protein after dialysis, which removes free, unbound compounds.
Methodology:
-
Sample Preparation:
-
Prepare a solution containing the target protein (e.g., purified ANO1 or cell lysate with overexpressed ANO1).
-
Prepare three sets of samples:
-
Vehicle Control: Protein + vehicle (e.g., DMSO).
-
Test Inhibitor: Protein + test inhibitor (e.g., this compound) at a high concentration to ensure near-maximal binding.[18]
-
Irreversible Control: Protein + a known irreversible inhibitor (if available).
-
-
-
Incubation: Incubate the samples for a defined period to allow for inhibitor binding.
-
Dialysis:
-
Place each sample into a dialysis bag or cassette with a molecular weight cut-off (MWCO) that retains the target protein but allows the small-molecule inhibitor to pass through freely.[19][20][21]
-
Dialyze the samples against a large volume of buffer for a sufficient time to allow unbound inhibitor to diffuse out of the bag and reach equilibrium.[18]
-
-
Activity Assay:
-
After dialysis, retrieve the protein samples from the dialysis bags.
-
Measure the activity of the ANO1 channel. For ANO1, this could be a fluorescence-based ion flux assay (e.g., using a halide-sensitive YFP).[1]
-
-
Data Analysis:
-
Compare the activity of the protein treated with the test inhibitor to the vehicle control.
-
Interpretation: If the inhibitor is reversible, its concentration will decrease during dialysis, and the protein's activity should be comparable to the vehicle control.[18] If the inhibitor is irreversible, it will remain bound to the protein, and the protein's activity will remain low.[18]
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing inhibitor reversibility using patch-clamp.
Caption: ANO1 activates EGFR and downstream pro-survival pathways.
Conclusion
Determining the reversibility of an ANO1 inhibitor is a fundamental step in its pharmacological characterization. Washout experiments using electrophysiology provide the most direct and functionally relevant data for ion channels, while dialysis offers a valuable biochemical alternative. The studies on known inhibitors like Ani9 and Idebenone demonstrate that potent, reversible inhibition of ANO1 is an achievable goal. For any novel compound, including potential candidates like this compound, applying these rigorous experimental protocols is essential to understand its mechanism of action and to guide its future development as a potential therapeutic agent.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 10. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 13. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. flinnsci.com [flinnsci.com]
Validating the Effect of ANO1-IN-4 on EGFR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ANO1-IN-4 and other inhibitors targeting the Anoctamin-1 (ANO1) calcium-activated chloride channel and its downstream effects on Epidermal Growth Factor Receptor (EGFR) signaling. The content is designed to assist researchers in evaluating the efficacy of these compounds through experimental data and detailed protocols.
Introduction to ANO1 and EGFR Signaling Interplay
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is overexpressed in several cancers.[1][2][3] Emerging evidence indicates a functional interaction between ANO1 and the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor progression.[4][5][6] ANO1 and EGFR can form a functional complex, where ANO1 expression can modulate EGFR stability and signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[5][6][7] Consequently, inhibition of ANO1 presents a promising therapeutic strategy to attenuate EGFR-driven oncogenesis. This guide focuses on this compound, a potent ANO1 inhibitor, and compares its activity with other known ANO1 and EGFR inhibitors.
Comparative Efficacy of ANO1 and EGFR Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various compounds on ANO1 channel activity and on the viability of different cancer cell lines. This data allows for a direct comparison of the potency of this compound with other relevant inhibitors.
Table 1: Inhibitor Potency (IC50) on ANO1 Channel Activity
| Compound | Target | IC50 (µM) |
| This compound | ANO1 | 0.030 [8] |
| CaCCinh-A01 | ANO1 | ~1[9] |
| T16Ainh-A01 | ANO1 | ~1[9] |
Table 2: Inhibitory Effect (IC50) on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Not Reported | - | Not Reported |
| CaCCinh-A01 | PC-3 | Prostate Cancer | Dose-dependent reduction[9] |
| HCT116 | Colon Cancer | Dose-dependent reduction[9] | |
| HT-29 | Colon Cancer | Dose-dependent reduction[9] | |
| T16Ainh-A01 | PC-3 | Prostate Cancer | Weak inhibitory effect[9] |
| HCT116 | Colon Cancer | Weak inhibitory effect[9] | |
| HT-29 | Colon Cancer | Weak inhibitory effect[9] | |
| Gefitinib | Cal27 | Head and Neck Squamous Cell Carcinoma | 6[10] |
| OSC19 | Head and Neck Squamous Cell Carcinoma | 2.5[10] | |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.5[10] | |
| HNSCC cell lines (sensitive) | Head and Neck Squamous Cell Carcinoma | < 1[11] | |
| HNSCC cell lines (resistant) | Head and Neck Squamous Cell Carcinoma | > 7[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the effect of ANO1 inhibitors on the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1173).
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line with known EGFR and ANO1 expression (e.g., A431, HNSCC cell lines) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of the ANO1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.
2. Cell Lysis:
-
Immediately stop the reaction by placing the culture plates on ice.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize protein concentrations with lysis buffer.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12][13]
4. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel (e.g., 8% gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for the large EGFR protein (~175 kDa).[12][14]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in the blocking buffer overnight at 4°C.[12][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[12][13]
6. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH).[13]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[16][17][18]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[19]
-
Incubate for 24 hours to allow for cell attachment.[19]
2. Compound Treatment:
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Incubate for the desired exposure time (e.g., 72 hours).[19]
3. MTT Incubation:
-
After the treatment period, remove the medium.
-
Add 100 µL of fresh serum-free medium and 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][19]
4. Solubilization of Formazan:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[16][17][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[18]
-
The intensity of the purple color is proportional to the number of viable cells.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Western Blotting.
Caption: Experimental Workflow for MTT Cell Viability Assay.
References
- 1. ANO1 - Wikipedia [en.wikipedia.org]
- 2. ANO1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EGFR Inhibitor Gefitinib Enhanced the Response of Human Oral Squamous Cell Carcinoma to Cisplatin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of biomarkers in human head and neck tumor cell lines that predict for in vitro sensitivity to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
Confirming the Mechanism of Novel ANO1 Inhibitors Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of novel Anoctamin-1 (ANO1) inhibitors, using mutagenesis studies as a key validation tool. While direct experimental data for a specific compound named "ANO1-IN-4" is not publicly available, this document outlines the established methodologies and presents a comparative analysis of known ANO1 inhibitors. This will serve as a valuable resource for researchers seeking to characterize new chemical entities targeting the ANO1 channel.
Introduction to ANO1 and its Inhibition
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysfunction is implicated in several diseases, such as cystic fibrosis, asthma, hypertension, and cancer, making it a significant therapeutic target.[2][3][4]
ANO1 inhibitors can be broadly categorized based on their mechanism of action, which typically involves direct channel block or modulation of channel gating.[1] Confirming the precise mechanism and binding site of a novel inhibitor is critical for its development as a selective and effective therapeutic agent. Site-directed mutagenesis, coupled with electrophysiological analysis, is the gold standard for this purpose.
Comparative Analysis of Known ANO1 Inhibitors
Several small-molecule inhibitors of ANO1 have been identified, each with a distinct mechanism of action and potency. Understanding these differences is crucial when evaluating a novel compound. The following table summarizes the characteristics of some well-studied ANO1 inhibitors.
| Inhibitor | Proposed Mechanism of Action | IC50 | Notes |
| CaCCinh-A01 | Pore blocker, preferentially binds to the inactive state of the channel.[5] | ~10 µM | Activity can be reduced by mutations in the pore region. May have off-target effects on intracellular calcium signaling. |
| T16Ainh-A01 | Pore blocker. | ~1 µM | A potent and widely used inhibitor for research purposes. |
| Ani9 | Potent inhibitor with a distinct binding site from pore blockers. | ~27 nM | Lacks off-target effects on voltage-dependent calcium channels. |
| Niflumic Acid | Non-selective channel blocker. | ~20-50 µM | Also inhibits other chloride channels. |
| Niclosamide | Indirectly inhibits ANO1 by altering intracellular calcium levels. | µM range | Highlights the importance of ruling out indirect mechanisms. |
Confirming Inhibitor Mechanism with Mutagenesis: A Step-by-Step Guide
The following section details the experimental workflow to characterize the mechanism of a novel ANO1 inhibitor (referred to as "Inhibitor X") using mutagenesis.
Step 1: Initial Characterization using Electrophysiology
The first step is to determine the effect of Inhibitor X on ANO1 channel activity using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells stably expressing ANO1).
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding human ANO1. Co-transfection with a fluorescent protein (e.g., GFP) can help identify transfected cells.
-
Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system.
-
Pipette Solution (Intracellular): (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.5 GTP-Na, with free Ca2+ buffered to a specific concentration (e.g., 500 nM) to activate ANO1. pH adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -60 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.
-
Perfuse the cell with the bath solution containing different concentrations of Inhibitor X to determine its IC50 value.
-
Step 2: Identifying Potential Binding Sites through Mutagenesis
Based on the initial electrophysiological data and computational docking studies (if available), potential binding sites can be hypothesized. For pore blockers, key residues are often located within the transmembrane domains that line the ion conduction pathway. For allosteric modulators, binding sites may be located at protein-protein interfaces or in intracellular or extracellular loops.
Experimental Protocol: Site-Directed Mutagenesis
-
Selection of Target Residues: Identify putative binding site residues based on structural models of ANO1 or by analogy to the binding sites of other inhibitors. For example, studies have identified key residues in the pore and non-pore regions that are critical for inhibitor binding.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations (e.g., alanine scanning mutagenesis) into the ANO1 cDNA. In alanine scanning, individual amino acid residues are replaced with alanine to assess their contribution to inhibitor binding.
-
Sequencing: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Expression of Mutants: Transfect HEK293 cells with the mutant ANO1 constructs for functional analysis.
Step 3: Functional Analysis of Mutants
The effect of the mutations on the inhibitory activity of Inhibitor X is then assessed using patch-clamp electrophysiology.
Experimental Protocol: Comparative Electrophysiology of Wild-Type vs. Mutant Channels
-
Perform whole-cell patch-clamp recordings on cells expressing either wild-type (WT) or mutant ANO1 channels as described in Step 1.
-
Determine the dose-response relationship and IC50 value of Inhibitor X for each mutant channel.
-
A significant increase in the IC50 value for a particular mutant compared to the WT channel indicates that the mutated residue is important for the binding or action of the inhibitor.
The following table illustrates how the results of such an experiment would be presented.
| ANO1 Construct | Inhibitor X IC50 (µM) | Fold Change vs. WT | Interpretation |
| Wild-Type | 1.2 | - | Baseline potency. |
| R515A | 1.5 | 1.25 | Residue likely not critical for binding. |
| M518A | 15.8 | 13.2 | Residue is critical for inhibitor binding/action. |
| K603A | 1.1 | 0.92 | Residue likely not critical for binding. |
| E623A | 25.4 | 21.2 | Residue is critical for inhibitor binding/action. |
Visualizing the Workflow and Signaling Pathways
Diagram 1: Experimental Workflow for Characterizing a Novel ANO1 Inhibitor
A flowchart illustrating the key steps in characterizing a novel ANO1 inhibitor.
Diagram 2: Simplified ANO1 Signaling Pathway
A diagram showing the activation of ANO1 by an agonist and its inhibition by a novel compound.
Diagram 3: Logical Relationship of Mutagenesis in Confirming a Binding Site
The logical flow of how mutagenesis studies validate the binding site of an inhibitor.
Conclusion
The combination of electrophysiology and site-directed mutagenesis provides a robust platform for elucidating the mechanism of action of novel ANO1 inhibitors. By systematically mutating putative binding site residues and quantifying the resulting changes in inhibitor potency, researchers can definitively map the interaction between the compound and the channel. This detailed mechanistic understanding is a prerequisite for the further development of selective and clinically effective ANO1-targeted therapies.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking ANO1-IN-4: A Comparative Guide to Anoctamin 1 Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of Anoctamin 1 (ANO1) inhibitors, using ANO1-IN-4 as a template for comparison against publicly available data on other known inhibitors. The objective is to offer a clear, data-driven comparison of inhibitor efficacy and selectivity, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Performance Comparison of ANO1 Inhibitors
The following table summarizes the inhibitory potency and selectivity of several published ANO1 inhibitors. This data provides a baseline for evaluating the performance of new chemical entities like this compound.
| Compound | Target(s) | Assay Type | Cell Line | IC50 | Selectivity | Reference(s) |
| This compound | ANO1 | (Specify Assay) | (Specify Cell Line) | (Provide Data) | (Provide Data) | (Cite Source) |
| T16Ainh-A01 | ANO1 | YFP quenching | FRT, CHO | ~1 µM (human ANO1), weak inhibition of mouse ANO1 | No effect on CFTR | [1][2][3] |
| CaCCinh-A01 | ANO1 | Cell viability | PC-3, HCT116, HT-29 | Decreased cell viability | Weak inhibitory effect compared to CaCCinh-A01 in some studies | [2][4] |
| Ani9 | ANO1 | Electrophysiology | Not specified | 20 nM (derivative 5f) | High selectivity over ANO2; no effect on CFTR, VRAC, ENaC | [1][5] |
| MONNA | ANO1 | Electrophysiology | Not specified | 0.08 µM (Xenopus), 1.27 µM (human) | No effect on CFTR, CLC2, BEST1 | [1] |
| Idebenone | ANO1 | Apical membrane currents | FRT | 9.2 µM | Potent and selective | |
| Tannic acid | ANO1, ANO2 | Not specified | Not specified | Not specified | No effect on CFTR or ENaC | [1] |
Key Experimental Protocols
A standardized experimental approach is crucial for the accurate comparison of inhibitor performance. The following is a detailed methodology for a common assay used to screen and characterize ANO1 inhibitors.
Halide-Sensitive YFP Quenching Assay for ANO1 Inhibitor Screening
This cell-based, high-throughput screening (HTS) assay is used to identify and characterize inhibitors of the ANO1 chloride channel.
Principle:
The assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, that is stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L)[6]. Activation of ANO1 channels by an agonist like ATP, which increases intracellular calcium, allows iodide ions (I-) to enter the cell[6]. The influx of iodide quenches the fluorescence of YFP. Potent ANO1 inhibitors will block this iodide influx, thereby preventing YFP quenching[6]. The change in fluorescence intensity serves as a quantitative measure of ANO1 channel activity.
Materials:
-
FRT cells stably co-expressing human ANO1 and halide-sensitive YFP
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Iodide-containing buffer (e.g., PBS with NaI replacing NaCl)
-
ATP solution (agonist)
-
Test compounds (e.g., this compound) and control inhibitors (e.g., T16Ainh-A01)
-
96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the FRT-ANO1-YFP cells into microplates and grow to confluence.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader (Excitation: ~500 nm, Emission: ~530 nm).
-
Agonist and Iodide Addition: Add a solution containing both the agonist (ATP) and iodide to all wells simultaneously.
-
Kinetic Fluorescence Reading: Immediately begin kinetic measurements of YFP fluorescence every 1-2 seconds for 1-2 minutes.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to vehicle-treated (0% inhibition) and high-concentration inhibitor-treated (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Pathways and Processes
ANO1 Signaling in Cancer Progression
Dysregulation of ANO1 is implicated in the progression of several cancers, including those of the head and neck, breast, and lung.[6] ANO1's role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[6]
Caption: ANO1 signaling pathway in cancer.
Experimental Workflow for ANO1 Inhibitor Screening
The following diagram illustrates the key steps in the halide-sensitive YFP quenching assay for identifying and characterizing ANO1 inhibitors.
Caption: YFP quenching assay workflow.
Logic Diagram for Comparing ANO1 Inhibitor Performance
This diagram outlines the key parameters and their relationships for a comprehensive comparison of ANO1 inhibitors.
Caption: Key parameters for inhibitor comparison.
References
- 1. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel exon in the human Ca2+-activated Cl- channel Ano1 imparts greater sensitivity to intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Management and Disposal of Novel Research Chemical ANO1-IN-4
In the dynamic environment of scientific research, the proper handling and disposal of novel chemical compounds are of paramount importance to ensure personnel safety and environmental protection. For researchers and drug development professionals working with new chemical entities such as ANO1-IN-4, a specific inhibitor of the Anoctamin-1 (ANO1) protein, adherence to rigorous safety protocols is essential. While specific safety data sheets (SDS) for novel compounds may not always be readily available, a conservative approach based on established principles of laboratory safety should be adopted.
Quantitative Data Summary
As this compound is a novel research chemical, comprehensive quantitative data regarding its physical and toxicological properties may be limited. The following table serves as a template for researchers to populate as data becomes available from the supplier or through internal characterization.
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | To be determined | Supplier/Chemist |
| CAS Number | To be determined | Supplier/Registry |
| Molecular Formula | To be determined | Supplier/Analyst |
| Molecular Weight | To be determined | Supplier/Analyst |
| Physical Properties | ||
| Appearance | To be determined | Internal Observation |
| Melting Point | To be determined | Experimental |
| Boiling Point | To be determined | Experimental |
| Solubility | To be determined | Experimental |
| Safety and Hazards | ||
| GHS Hazard Pictograms | Assume hazardous in absence of data | SDS/Regulatory |
| Hazard Statements | Assume hazardous in absence of data | SDS/Regulatory |
| Precautionary Statements | Assume hazardous in absence of data | SDS/Regulatory |
| LD50/LC50 | Not available | Toxicological Studies |
Experimental Protocols for Safe Disposal
The absence of a specific Safety Data Sheet for this compound necessitates treating the compound as hazardous. The following is a generalized, step-by-step protocol for its safe disposal. This procedure should be performed in consultation with the institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle this compound within a certified chemical fume hood.
- Wear appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and a face shield.
- A flame-resistant lab coat.
- Closed-toe shoes.
2. Decontamination of Non-disposable Equipment:
- All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated.
- Rinse equipment three times with a suitable solvent in which this compound is soluble. The appropriate solvent should be determined from experimental solubility data.
- Collect all rinsate as hazardous waste.
- After the solvent rinse, wash the equipment with soap and water.
3. Management of Solid Waste:
- All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
- The label should include: "Hazardous Waste," the chemical name ("this compound"), the date, and the principal investigator's name.
4. Management of Liquid Waste:
- Collect all liquid waste containing this compound, including reaction supernatants and solvent rinsates, in a separate, sealed, and clearly labeled hazardous waste container.
- The container must be compatible with the solvents used.
- The label should include: "Hazardous Waste," the chemical name ("this compound"), the approximate concentration, the solvent system, the date, and the principal investigator's name.
5. Final Disposal:
- Store the sealed hazardous waste containers in a designated satellite accumulation area.
- Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for novel research chemicals.
By adhering to these general but stringent guidelines, researchers can ensure the safe handling and disposal of novel compounds like this compound, thereby fostering a secure and responsible laboratory environment. It is imperative to always prioritize safety and consult with institutional safety professionals when dealing with unknown or uncharacterized substances.
Personal protective equipment for handling ANO1-IN-4
Essential Safety and Handling Guide for ANO1-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a reversible inhibitor of the calcium-activated chloride channel ANO1 (also known as TMEM16A)[1]. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general laboratory safety protocols for handling research chemicals of unknown toxicity and should be supplemented by a thorough risk assessment and consultation with your institution's environmental health and safety department.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or aerosols. For weighing or procedures that may generate aerosols, a suitable respirator may be required based on risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: this compound should be handled by trained personnel in a designated laboratory area. Avoid direct contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Ensure adequate ventilation during handling[2].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, consult the supplier's recommendations, which are typically -20°C for up to one month and -80°C for up to six months for stock solutions[1].
Disposal Plan:
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or into the environment[2].
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container and disposed of according to institutional protocols.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Source: Adapted from general safety data sheet guidelines for laboratory chemicals.[2]
ANO1 Signaling Pathway in Cancer
ANO1 is a calcium-activated chloride channel that is overexpressed in several cancers and has been shown to play a role in tumor proliferation, migration, and invasion. This compound, as an inhibitor, is a valuable tool for studying these processes. The diagram below illustrates some of the key signaling pathways influenced by ANO1 in cancer cells.
Caption: Simplified diagram of ANO1-mediated signaling pathways in cancer, which can be inhibited by this compound.
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the research question, a general workflow for an in vitro cell proliferation assay is provided below.
Experimental Workflow: Cell Proliferation Assay (e.g., MTT Assay)
Caption: A stepwise workflow for assessing the effect of this compound on cancer cell proliferation using an MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells known to express ANO1 (e.g., head and neck squamous cell carcinoma or breast cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
